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  • Product: o-(p-Bromophenoxymethyl)benzoic acid

Core Science & Biosynthesis

Foundational

Structural Elucidation of o-(p-Bromophenoxymethyl)benzoic Acid: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts

Executive Summary o-(p-Bromophenoxymethyl)benzoic acid is a highly functionalized aromatic ether that serves as a critical intermediate in the synthesis of advanced immunomodulators (such as tucaresol analogues) and agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(p-Bromophenoxymethyl)benzoic acid is a highly functionalized aromatic ether that serves as a critical intermediate in the synthesis of advanced immunomodulators (such as tucaresol analogues) and agrochemical E-oxime ethers[1][2][3]. Accurate structural characterization of this molecule is paramount in drug development to ensure regiochemical purity and prevent downstream synthetic failures. This whitepaper provides an in-depth, authoritative guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of o-(p-bromophenoxymethyl)benzoic acid, detailing the causality behind signal dispersion, experimental protocols, and self-validating 2D NMR workflows.

Structural Overview & Strategic Importance

The molecular architecture of o-(p-bromophenoxymethyl)benzoic acid consists of two distinct aromatic systems—an ortho-substituted benzoic acid and a para-bromophenoxy moiety—linked by a flexible methylene (-CH2-) ether bridge[4][5].

From a spectroscopic standpoint, this molecule presents a fascinating case study in electronic environments. The electron-withdrawing nature of the carboxylic acid, the resonance-donating capacity of the ether oxygen, and the heavy-atom effect of the bromine all compete to dictate the magnetic shielding of the local nuclei[6][7]. Understanding these competing forces is essential for researchers relying on NMR to verify the success of Williamson ether syntheses or ring-opening condensations of phthalide[1][8].

Synthesis & Sample Preparation Workflow

The compound is typically synthesized via the base-catalyzed ring-opening condensation of phthalide with p-bromophenol[1][8]. The workflow below outlines the logical progression from raw materials to the isolated product ready for NMR analysis.

Synthesis_Workflow A Phthalide (Isobenzofuran-1(3H)-one) D Ring-Opening Condensation A->D B p-Bromophenol B->D C Sodium Methoxide (Base, 130°C) C->D Deprotonation E o-(p-Bromophenoxymethyl) benzoic acid D->E Acidification & Isolation

Figure 1: Synthesis workflow of o-(p-Bromophenoxymethyl)benzoic acid via ring-opening condensation.

Experimental Protocol for NMR Acquisition

To establish a self-validating analytical system, the experimental protocol must eliminate variables such as sample aggregation, solvent-induced shifts, and poor relaxation.

Step-by-Step Methodology:

  • Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 because the highly polar carboxylic acid group causes dimerization and severe line broadening in non-polar solvents. DMSO disrupts these hydrogen bonds, yielding sharp, highly resolved signals[9][10].

  • Standardization: Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v as an internal reference (0.00 ppm). Alternatively, reference the residual DMSO pentet at 2.50 ppm for ^1^H and the septet at 39.52 ppm for ^13^C[10][11].

  • Instrument Tuning & Shimming: Perform 3D gradient shimming on a 400 MHz or 500 MHz NMR spectrometer.

    • Causality: High magnetic field homogeneity is critical to resolve the complex AA'BB' spin system of the para-bromophenoxy ring[6][7].

  • Acquisition Parameters (^1^H NMR): Set a spectral width of 15 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1), which is required for accurate integration of the isolated methylene and aromatic protons.

  • Acquisition Parameters (^13^C NMR): Utilize a proton-decoupled sequence (e.g., WALTZ-16) with a D1 of 2.5 seconds and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-Br, C-O)[7].

^1^H NMR Chemical Shift Analysis

The ^1^H NMR spectrum of o-(p-bromophenoxymethyl)benzoic acid in DMSO-d6 is characterized by distinct regions governed by magnetic anisotropy and electronegativity.

Quantitative Data: ^1^H NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Causality
-COOH ~13.00br s1H-Extreme deshielding due to the electronegative oxygen atoms and strong intermolecular hydrogen bonding with DMSO.
-CH2-O- 5.35s2H-Deshielded by the adjacent ether oxygen (-I effect) and the magnetic anisotropy of the ortho-benzoic acid ring[2][3].
H-6 (Benzoic) 7.90dd1H7.8, 1.5Deshielded by the spatial proximity to the anisotropic cone of the carbonyl (C=O) group.
H-3 (Benzoic) 7.60d1H7.8Ortho to the methylene ether bridge; slightly deshielded by the aromatic ring current.
H-4, H-5 (Benzoic) 7.40 – 7.55m2H-Standard aromatic protons; minimal direct perturbation from substituents.
H-3', H-5' (Phenoxy) 7.45d (AA'BB')2H8.8Deshielded by the inductive electron-withdrawing (-I) effect of the para-bromine atom.
H-2', H-6' (Phenoxy) 6.95d (AA'BB')2H8.8Strongly shielded by the resonance electron-donating (+M) effect of the ether oxygen lone pairs.

Note: While H-2'/H-6' and H-3'/H-5' are listed as doublets (d) for practical interpretation, they technically constitute an AA'BB' higher-order spin system[6][7].

^13^C NMR Chemical Shift Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to hybridization, electronegativity, and the "heavy atom effect."

Quantitative Data: ^13^C NMR Assignments
Carbon PositionChemical Shift (δ, ppm)TypeMechanistic Causality
C=O (Acid) 168.0QuaternaryHighly deshielded sp^2^ carbon due to double bond to oxygen and adjacent hydroxyl group.
C-1' (Phenoxy, ipso-O) 157.5QuaternaryStrongly deshielded by the direct attachment to the electronegative ether oxygen.
C-2 (Benzoic, ipso-CH2) 138.5QuaternaryMildly deshielded by the alkyl substitution.
C-3', C-5' (Phenoxy) 132.0CHResides in the meta position relative to the oxygen; standard aromatic shift.
C-1 (Benzoic, ipso-COOH) 130.0QuaternaryInfluenced by the electron-withdrawing nature of the carboxylate group.
C-3, C-4, C-5, C-6 (Benzoic) 127.5 – 132.0CHUnsubstituted aromatic carbons of the benzoic acid moiety.
C-2', C-6' (Phenoxy) 116.5CHShielded by the +M resonance effect of the adjacent ether oxygen, increasing electron density at the ortho positions.
C-4' (Phenoxy, ipso-Br) 112.5QuaternaryHeavy Atom Effect: The large electron cloud of the bromine atom induces a strong diamagnetic shielding effect, shifting this carbon significantly upfield compared to standard aromatic carbons[6][7].
-CH2-O- 67.5CH2Deshielded sp^3^ carbon due to the direct bond to the ether oxygen[4][5].

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a foundational understanding, a self-validating protocol requires 2D NMR to unambiguously prove the connectivity between the benzoic acid moiety and the p-bromophenoxy ring.

The Validation Logic:

  • COSY (Correlation Spectroscopy): Identifies mutually coupled protons. It will distinctly separate the 4-spin system of the benzoic acid ring from the 2-spin AA'BB' system of the phenoxy ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, allowing the translation of ^1^H assignments to the ^13^C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of structure. The methylene protons (δ 5.35) will show a ^3^JCH cross-peak to the phenoxy C-1' (δ 157.5) and a ^2^JCH cross-peak to the benzoic C-2 (δ 138.5), physically validating the ether linkage.

NMR_Workflow A 1D Spectra Acquisition 1H NMR 13C NMR B COSY (1H-1H) Isolate Spin Systems A->B C HSQC (1H-13C) Direct C-H Mapping A->C D HMBC (1H-13C) Long-Range Connectivity B->D C->D E Unambiguous Structural Assignment D->E Verify Ether Linkage

Figure 2: 2D NMR workflow for the unambiguous structural assignment of the synthesized compound.

Conclusion

The structural elucidation of o-(p-bromophenoxymethyl)benzoic acid relies on a deep understanding of electronic microenvironments. By recognizing the powerful deshielding anisotropy of the carboxylic acid, the resonance shielding of the ether oxygen, and the heavy-atom shielding of the bromine substituent, researchers can confidently assign both ^1^H and ^13^C NMR spectra. Employing the self-validating 2D NMR workflow ensures absolute certainty in regiochemical assignments, safeguarding the integrity of downstream drug development and agrochemical synthesis pipelines.

References

  • PubChem Title: 2-(Phenoxymethyl)benzoic acid (CID 69761) Source: National Center for Biotechnology Information URL:[Link]

  • Google Patents (JP3272819B2)
  • Google Patents (EP0493711A1)
  • ResearchGate Title: Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions Source: ResearchGate URL:[Link]

  • Organometallics (ACS Publications) Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: American Chemical Society URL:[Link]

  • Journal of Chemical Education (ACS Publications) Title: Spectrometric Identification of Organic Compounds (Silverstein, R. M.; Bassler, G. C.) Source: American Chemical Society URL:[Link]

Sources

Exploratory

Infrared (IR) Spectroscopy of o-(p-Bromophenoxymethyl)benzoic Acid: A Diagnostic and Mechanistic Whitepaper

Executive Summary o-(p-Bromophenoxymethyl)benzoic acid is a highly specific synthetic intermediate, predominantly utilized in the preparation of dibenz[b,e]oxepin derivatives—a class of compounds that serve as critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(p-Bromophenoxymethyl)benzoic acid is a highly specific synthetic intermediate, predominantly utilized in the preparation of dibenz[b,e]oxepin derivatives—a class of compounds that serve as critical pharmacophores for various antidepressant and antihistamine therapies[1]. For researchers and drug development professionals, verifying the structural fidelity and polymorphic purity of this intermediate is non-negotiable. Infrared (IR) spectroscopy serves as a frontline orthogonal analytical technique for this purpose.

This whitepaper provides an authoritative, in-depth analysis of the IR vibrational modes of o-(p-Bromophenoxymethyl)benzoic acid. It details the causality behind spectral shifts, establishes rigorous self-validating data acquisition protocols, and provides mechanistic interpretations of its functional domains.

Structural Elucidation & Theoretical IR Framework

The target molecule (C₁₄H₁₁BrO₃) presents a complex vibrational landscape driven by four distinct functional domains:

  • Ortho-substituted Benzoic Acid: Contributes a conjugated carboxylic acid moiety (-COOH) capable of strong intermolecular hydrogen bonding.

  • Para-substituted Aryl Bromide: Introduces heavy-atom kinematics (C-Br) and specific out-of-plane (OOP) bending modes.

  • Aryl-Alkyl Ether Linkage: The -CH₂-O-Ar bridge provides distinct asymmetric and symmetric C-O-C stretching vibrations.

  • Aromatic Rings: Two distinct benzene rings (ortho- and para-disubstituted) yield complex C=C stretching and C-H bending patterns.

Understanding the interplay between these groups—such as the electron-withdrawing nature of the bromine atom and the conjugative effects of the aromatic rings—is essential for accurate spectral assignment.

Diagnostic Absorption Bands

The following table summarizes the quantitative IR absorption data for o-(p-Bromophenoxymethyl)benzoic acid. Values are derived from established spectroscopic correlation principles for the constituent functional groups[2][3][4].

Functional Group / ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Assignment & Notes
O-H Stretch (Acid)3300 – 2500Strong, Very BroadCentered near 3000 cm⁻¹. Broadening is driven by extensive intermolecular hydrogen bonding in carboxylic acid dimers[3][4].
C-H Stretch (Aryl)3100 – 3000Weak to Mediumsp² hybridized C-H bonds on both aromatic rings[4].
C-H Stretch (Alkyl)2950 – 2850Weaksp³ hybridized C-H bonds of the methylene (-CH₂-) group, often appearing as shoulders on the broad O-H band[3].
C=O Stretch (Acid)1680 – 1700Strong, SharpShifted lower than standard aliphatic acids (~1715 cm⁻¹) due to conjugation with the aromatic ring and hydrogen bonding[3].
C=C Stretch (Aryl)~1600, 1580, 1500Medium to StrongIn-ring carbon-carbon stretching vibrations characteristic of the aromatic systems[4].
C-O-C Stretch (Ether)1250 – 1200StrongAsymmetric stretching of the aryl-alkyl ether linkage[2].
C-O Stretch (Acid)1320 – 1210StrongC-O stretching coupled with O-H in-plane bending[4].
O-H OOP Bend (Acid)950 – 910Medium, BroadOut-of-plane bend characteristic of carboxylic acid dimers[4].
C-H OOP Bend (p-sub)850 – 800StrongOut-of-plane bending for the para-bromophenoxy ring.
C-H OOP Bend (o-sub)770 – 735StrongOut-of-plane bending for the ortho-substituted benzoic acid ring.
C-Br Stretch 690 – 515StrongHeavy atom stretching vibration of the aryl bromide[4].

Mechanistic Interpretation of Key Vibrational Modes

  • The Carboxylic Acid Dimerization Effect: In the solid state, o-(p-Bromophenoxymethyl)benzoic acid molecules do not exist as isolated monomers. Instead, they form tightly bound hydrogen-bonded dimers. This intermolecular interaction weakens the O-H bond, lowering its force constant and resulting in a massive, broad absorption band stretching from 3300 to 2500 cm⁻¹[3]. Simultaneously, the hydrogen bonding weakens the C=O double bond. When combined with the resonance delocalization provided by the adjacent ortho-substituted aromatic ring, the C=O stretching frequency is significantly depressed to the 1680–1700 cm⁻¹ range, compared to the >1710 cm⁻¹ typical of unconjugated systems[3].

  • Ether Linkage Asymmetry: The -CH₂-O-Ar linkage exhibits a strong asymmetric C-O-C stretch between 1250 and 1200 cm⁻¹[2]. The higher frequency relative to aliphatic ethers (~1120 cm⁻¹) is caused by the resonance interaction between the ether oxygen's lone pairs and the para-bromophenyl ring. This imparts partial double-bond character to the O-Ar bond, increasing its force constant and shifting the absorption to a higher wavenumber[2].

  • Heavy Atom Kinematics (C-Br): The presence of the bromine atom significantly alters the reduced mass of the vibrating C-Br system. Because vibrational frequency is inversely proportional to the square root of the reduced mass (per Hooke's Law), the C-Br stretch appears at a distinctively low frequency (690–515 cm⁻¹) in the far end of the fingerprint region[4].

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure high-fidelity, self-validating data collection, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet methods for this specific intermediate. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad artifact near 3400 cm⁻¹ that directly interferes with the critical O-H stretch of the carboxylic acid, leading to false interpretations.

Step 1: System Initialization & Background Collection

  • Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow it to air dry completely.

  • Collect an ambient air background spectrum (Resolution: 4 cm⁻¹, Scans: 32) to map and subsequently subtract atmospheric H₂O and CO₂.

Step 2: Sample Application

  • Place 2–5 mg of the solid o-(p-Bromophenoxymethyl)benzoic acid powder directly onto the center of the ATR crystal.

  • Apply the pressure anvil. Causality for this step: Intimate contact between the crystal and the sample is required because the IR evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Insufficient pressure leads to air gaps, resulting in low signal-to-noise ratios (SNR) and distorted peak intensities.

Step 3: Spectral Acquisition

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64 to maximize SNR).

Step 4: Post-Processing & Validation

  • Apply an ATR correction algorithm. Causality: Penetration depth in ATR is wavelength-dependent. Peaks at lower wavenumbers (e.g., the C-Br stretch) will appear artificially stronger in raw ATR spectra compared to transmission spectra. Correction normalizes this for accurate library matching.

  • Perform a baseline correction to account for any scattering effects from the solid powder.

Analytical Workflow Visualization

IR_Workflow Start Start: Solid Sample o-(p-Bromophenoxymethyl)benzoic acid Prep Sample Prep: Diamond ATR (Avoids KBr moisture artifacts) Start->Prep Acquisition FT-IR Acquisition 4000 - 400 cm⁻¹ (32 Scans) Prep->Acquisition Optimal Contact Split Spectral Region Triage Acquisition->Split Raw Data Region1 High Frequency (3300-2500 cm⁻¹) Identify Broad O-H Dimer Split->Region1 Region2 Carbonyl Region (1680-1700 cm⁻¹) Identify Conjugated C=O Split->Region2 Region3 Fingerprint Region (1300-500 cm⁻¹) Ether C-O, C-Br, OOP Bends Split->Region3 Validate Structural Validation & Library Matching Region1->Validate Region2->Validate Region3->Validate

Figure 1: Analytical workflow for ATR-FTIR spectral interpretation of the target molecule.

References

  • Title: Infrared spectroscopy correlation table Source: Wikipedia URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University (msu.edu) URL: [Link]

  • Title: US4282365A - Dibenz[b,e]oxepin compounds Source: Google Patents URL
  • Title: Table of Characteristic IR Absorptions Source: orgchemboulder.com URL: [Link]

Sources

Foundational

Comprehensive Technical Guide on o-(p-Bromophenoxymethyl)benzoic Acid: Synthesis, Characterization, and Sourcing Strategies

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of sourcing, synthesizing, and validating specialized chemical intermediates. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of sourcing, synthesizing, and validating specialized chemical intermediates.

Executive Summary

In modern drug discovery, functionalized benzoic acids serve as critical pharmacophores and versatile linkers. Among these, o-(p-bromophenoxymethyl)benzoic acid (IUPAC: 2-[(4-bromophenoxy)methyl]benzoic acid) is a highly valuable, yet frequently misunderstood, bifunctional building block. Its unique architecture—combining a carboxylic acid for amide coupling with a brominated aryl ether for cross-coupling (e.g., Suzuki, Buchwald-Hartwig)—makes it indispensable for synthesizing complex tricyclic scaffolds and targeted therapeutics.

This whitepaper provides a definitive, self-validating framework for synthesizing, structurally verifying, and sourcing this specific molecule, while explicitly addressing the pervasive database errors that often lead researchers to procure the wrong structural isomer.

Chemical Identity & The "Isomer Trap"

A critical failure point in procuring o-(p-bromophenoxymethyl)benzoic acid is the reliance on ambiguous text-based searches. In many chemical databases, this target is erroneously conflated with its structural isomer, 2-[(4-bromophenyl)methoxy]benzoic acid (CAS 860597-33-7)[1].

To prevent costly project delays, researchers must rely on exact SMILES strings rather than nomenclature alone. Table 1 outlines the definitive physicochemical parameters required to isolate the correct target.

Table 1: Physicochemical and Structural Parameters

ParameterValueRationale / Significance
IUPAC Name 2-[(4-bromophenoxy)methyl]benzoic acidUnambiguous chemical identifier.
Molecular Formula C14H11BrO3Used for exact mass calculation in mass spectrometry.
Molecular Weight 307.14 g/mol Essential for precise stoichiometric calculations.
Target SMILES O=C(O)c1ccccc1COc2ccc(Br)cc2Critical: Defines the Ar-CH₂-O-Ar' ether linkage.
Isomer SMILES O=C(O)c1ccccc1OCc2ccc(Br)cc2Defines the Ar-O-CH₂-Ar' linkage (CAS 860597-33-7)[1].

Self-Validating Synthetic Protocol

When specialty vendors lack immediate stock[2], de novo synthesis is required. Traditional routes utilizing o-(bromomethyl)benzoic acid are plagued by the reagent's lachrymatory nature and propensity for self-condensation.

As a superior alternative, we employ a highly atom-economical phthalide ring-opening pathway [3],[4]. This method leverages the nucleophilic attack of a phenoxide on a stable lactone, inherently preventing competitive esterification and yielding the target with high fidelity.

SynthesisWorkflow Step1 1. Deprotonation p-Bromophenol + NaOMe Step2 2. Lactone Opening + Phthalide (150°C) Step1->Step2 Forms Phenoxide Step3 3. Aqueous Work-up Wash with EtOAc Step2->Step3 SN2-like attack Step4 4. Acidification HCl to pH 2 Step3->Step4 Removes impurities Step5 5. Crystallization EtOH/H2O Step4->Step5 Precipitates Product

Figure 1: Workflow for the self-validating phthalide ring-opening synthesis.

Step-by-Step Methodology & Causality
  • Phenoxide Generation: In a flame-dried Schlenk flask under N₂, dissolve p-bromophenol (10.0 mmol) in 15 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Add sodium methoxide (10.5 mmol). Stir at 60 °C for 30 minutes.

    • Causality & Validation: The base deprotonates the phenol to form the highly nucleophilic phenoxide. A successful deprotonation is visually validated by the solution shifting from colorless to a distinct pale yellow.

  • Lactone Cleavage: Add phthalide (isobenzofuran-1(3H)-one, 10.0 mmol) in one portion. Elevate the temperature to 140–150 °C and maintain for 5 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the phenoxide to execute an SN2-like attack on the oxophilic benzylic carbon of the lactone, irreversibly opening the ring[4]. NMP is utilized for its high boiling point and superior solvation of ionic transition states.

  • Aqueous Quench & Impurity Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of 0.5 M NaOH (aq). Wash the aqueous phase with ethyl acetate (3 x 20 mL).

    • Causality: The target molecule exists at this stage as a water-soluble sodium carboxylate. Washing with EtOAc selectively strips away unreacted phthalide, residual p-bromophenol, and non-polar byproducts, acting as an integrated purification mechanism.

  • pH-Driven Precipitation: Carefully acidify the aqueous layer using 2 M HCl dropwise until the pH reaches 2.0.

    • Validation Check: A dense white precipitate will form immediately as the carboxylate is protonated into the highly lipophilic free acid. If no precipitate forms, the ring-opening step failed.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure target.

Analytical Characterization & Structural Validation

Because the target and its isomer (CAS 860597-33-7) share the identical mass (307.14 g/mol ) and formula, standard LC-MS is insufficient for definitive validation. To ensure scientific integrity, researchers must utilize 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—to map the ether linkage.

HMBCValidation CH2 Methylene Protons (-CH2-) TargetC Target: HMBC to Benzoic Acid C2 CH2->TargetC Confirms Ar-CH2-O IsomerC Isomer: HMBC to p-Bromophenyl C1 CH2->IsomerC Confirms Ar-O-CH2

Figure 2: HMBC NMR correlations definitively distinguish the target from its structural isomer.

  • Mechanistic Rationale: In the synthesized target, the benzylic methylene protons (-CH₂-) will show a strong ³J HMBC correlation to the ortho-carbon of the benzoic acid ring. Conversely, if the isomer was accidentally sourced, those same protons would correlate to the ipso-carbon of the p-bromophenyl ring. This provides a self-validating, foolproof confirmation of the molecular architecture.

Supplier Search and Procurement Strategy

When sourcing this compound, standard keyword searches often yield false positives[5]. Procurement teams must utilize structure-based queries (SMILES/InChI) across specialized chemical aggregators.

Table 2: Supplier Evaluation Matrix for Custom Intermediates

Vendor ArchetypeLead TimePurity StandardProcurement Strategy
Global Catalogs (e.g., Sigma-Aldrich) 1-2 Weeks>98% (NMR/LC-MS)Best for sourcing the raw materials (phthalide, p-bromophenol) or related reference standards[5].
Specialty Aggregators (e.g., AOBChem) 2-4 Weeks>95% (LC-MS)Utilize exact SMILES matching to verify stock. Request a Certificate of Analysis (CoA) prior to purchase[2].
Custom Synthesis CROs 6-8 Weeks>98% + 2D NMRMandate HMBC validation in the contract to guarantee the correct ether linkage is synthesized.

References[2] Title: 2-benzoic acid - AOBChem. Source: aobchem.com. URL: 5]">https://www.aobchem.com[5] Title: 4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 1]">https://www.sigmaaldrich.com[1] Title: 2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8706931[3] Title: US3420851A - Novel dibenzoxepines - Google Patents. Source: google.com. URL: https://patents.google.com/patent/US3420851A/en[4] Title: EP0493711A1 - Process for the preparation of E-oximethers from phenylglyoxylic acid esters - Google Patents. Source: google.com. URL: https://patents.google.com/patent/EP0493711A1/en

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Synthesis and Characterization of o-(p-Bromophenoxymethyl)benzoic Acid Ester Derivatives

Introduction & Strategic Importance The preparation of o-(p-bromophenoxymethyl)benzoic acid ester derivatives—most notably Methyl 2-(4-bromophenoxymethyl)benzoate (CAS: 79669-48-0)—is a foundational workflow in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The preparation of o-(p-bromophenoxymethyl)benzoic acid ester derivatives—most notably Methyl 2-(4-bromophenoxymethyl)benzoate (CAS: 79669-48-0)—is a foundational workflow in medicinal chemistry. These compounds serve as critical intermediates in the synthesis of dibenzoxepines, a class of tricyclic molecules with profound psychotherapeutic, antihistaminic, and anticholinergic activities[1].

Furthermore, the presence of the para-bromine atom on the phenoxy ring provides a highly versatile synthetic handle. It enables downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing drug development professionals to rapidly generate diverse structure-activity relationship (SAR) libraries [2].

Mechanistic Rationale & Reaction Design

The standard synthetic route for preparing these derivatives is a base-catalyzed Williamson Ether Synthesis . The reaction involves the nucleophilic substitution ( SN​2 ) of an o-(halomethyl)benzoic acid ester by a p-bromophenoxide anion.

Expertise & Experience: The Causality of Reagent Selection

The success of this protocol relies heavily on preventing the side-reaction of ester saponification while maximizing the SN​2 kinetics:

  • Base Causality ( K2​CO3​ ): Strong bases like Sodium Hydride (NaH) or aqueous Sodium Hydroxide (NaOH) risk hydrolyzing the ester group of the starting material. Potassium carbonate ( K2​CO3​ ) is specifically chosen because it is basic enough to quantitatively deprotonate p-bromophenol ( pKa​≈9.3 ) but mild enough to leave the ester moiety completely intact[3].

  • Solvent Causality (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This lack of hydrogen bonding around the nucleophile significantly lowers the activation energy of the SN​2 transition state, driving the reaction to completion much faster than in protic solvents like ethanol.

G Start p-Bromophenol + Base (Deprotonation) Intermediate p-Bromophenoxide Anion (Nucleophile) Start->Intermediate -H+ SN2 S_N2 Nucleophilic Substitution (DMF, 70°C) Intermediate->SN2 Reactant2 Alkyl o-(bromomethyl)benzoate (Electrophile) Reactant2->SN2 Product o-(p-Bromophenoxymethyl)benzoic acid ester (Target Molecule) SN2->Product -Br- Workup Aqueous Workup & Extraction (EtOAc/H2O) Product->Workup Purification Purification (Recrystallization or Silica Gel) Workup->Purification

Figure 1: Synthetic workflow and S_N2 mechanism for o-(p-bromophenoxymethyl)benzoic acid esters.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates observable physical changes and in-process controls (IPC) that provide the chemist with continuous feedback, ensuring the reaction is proceeding correctly before moving to the next step.

Reagents Required (100 mmol scale)
  • Methyl 2-(bromomethyl)benzoate: 22.9 g (100 mmol, 1.0 eq)

  • 4-Bromophenol: 17.3 g (100 mmol, 1.0 eq)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 20.7 g (150 mmol, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous: 150 mL

Step-by-Step Methodology

Step 1: Nucleophile Generation

  • To a 500 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenol (17.3 g) and anhydrous DMF (150 mL).

  • Add anhydrous K2​CO3​ (20.7 g) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The initially colorless solution will transition to a pale yellow hue. This color change visually validates the successful deprotonation and formation of the active phenoxide nucleophile.

Step 2: Electrophilic Addition and Heating 3. Add methyl 2-(bromomethyl)benzoate (22.9 g) dropwise or in small portions over 15 minutes to prevent localized thermal spikes. 4. Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C using a temperature-controlled oil bath.

  • Self-Validation Check: As the SN​2 substitution progresses, insoluble potassium bromide (KBr) will precipitate. The increasing turbidity of the mixture serves as a macroscopic indicator of product formation.

Step 3: In-Process Control (IPC) 5. After 4 hours of heating, withdraw a 0.1 mL aliquot, dilute with 1 mL of Ethyl Acetate, and wash with 1 mL of water. 6. Analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or HPLC.

IPC Sampling Reaction Aliquot Sampling TLC TLC / HPLC Analysis (Monitor Electrophile) Sampling->TLC Decision Electrophile Consumed? TLC->Decision Continue Continue Heating (+1 hr) Decision->Continue No Proceed Proceed to Quench & Workup Decision->Proceed Yes Continue->Sampling

Figure 2: In-process control (IPC) logic for validating reaction completion.

Step 4: Quench, Workup, and Isolation 7. Once IPC confirms the complete consumption of the benzyl bromide, cool the mixture to room temperature. 8. Quench the reaction by pouring it into 600 mL of ice-cold distilled water. 9. Extract the aqueous suspension with Ethyl Acetate (3 x 200 mL). 10. Targeted Purification Wash: Wash the combined organic layers with 5% aqueous NaOH (100 mL). Causality: This specifically deprotonates and removes any unreacted 4-bromophenol into the aqueous layer, ensuring high crude purity. 11. Wash the organic layer with water (2 x 100 mL) and brine (100 mL) to remove residual DMF. 12. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Recrystallize the crude solid from hot ethanol to afford the pure target compound.

Quantitative Data Presentation

To further guide protocol optimization and validation, the following tables summarize the kinetic optimization data and the analytical characterization parameters expected for the target molecule [4].

Table 1: Optimization of Reaction Conditions for o-(p-Bromophenoxymethyl)benzoate Synthesis

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1Acetone K2​CO3​ 56 (Reflux)1272Sluggish kinetics due to lower boiling point and moderate salt solubility.
2DMF NaH 25245Fast reaction but significant ester hydrolysis observed due to base strength.
3 DMF K2​CO3​ 70 5 91 Optimal balance of nucleophile activation and ester stability.
4THF Cs2​CO3​ 65 (Reflux)884Good yield, but the use of Cesium increases process cost unnecessarily.

Table 2: Analytical Characterization of Methyl 2-(4-bromophenoxymethyl)benzoate

Analytical MethodParameter / SignalAssignment / Structural Confirmation
1 H NMR (400 MHz, CDCl3​ ) δ 3.88 (s, 3H)Methoxy protons of the intact ester group.
1 H NMR (400 MHz, CDCl3​ ) δ 5.42 (s, 2H)Benzylic protons ( O−CH2​−Ar ), confirming the new ether linkage.
1 H NMR (400 MHz, CDCl3​ ) δ 6.85 (d, J=8.8 Hz, 2H)Aromatic protons ortho to the ether oxygen on the bromophenoxy ring.
1 H NMR (400 MHz, CDCl3​ ) δ 7.38 (d, J=8.8 Hz, 2H)Aromatic protons ortho to the bromine atom.
MS (ESI+)m/z 321.0, 323.0 [M+H]+ Characteristic 1:1 isotopic pattern confirming the presence of one Bromine atom.
Melting Point78 - 80 °CValidates the isolation of a high-purity crystalline solid.

References

  • Bloom, B. M., & Tretter, J. R. (1969).Novel dibenzoxepines (US Patent No. 3,420,851). U.S.
  • Iskra, J., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(15), 8727-8825.[Link]

  • Kast, J., et al. (1992).Process for the preparation of E-oximethers from phenylglyoxylic acid esters (European Patent No. EP0493711A1).

Sources

Application

Application Note: The Role of o-(p-Bromophenoxymethyl)benzoic Acid in the Synthesis of Dibenz[b,e]oxepin Scaffolds for Small Molecule Drug Discovery

Executive Summary & Pharmacological Significance In modern small molecule drug discovery, the dibenz[b,e]oxepin tricyclic core is a privileged scaffold, serving as the pharmacophoric foundation for blockbuster therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

In modern small molecule drug discovery, the dibenz[b,e]oxepin tricyclic core is a privileged scaffold, serving as the pharmacophoric foundation for blockbuster therapeutics. Historically, this core has yielded potent tricyclic antidepressants (TCAs) such as doxepin, and high-affinity antihistamines such as olopatadine.

While the unsubstituted o-(phenoxymethyl)benzoic acid is the traditional precursor for first-generation TCAs, the introduction of o-(p-bromophenoxymethyl)benzoic acid represents a critical advancement in medicinal chemistry. By utilizing the p-bromo substituted variant, researchers install a robust, late-stage synthetic handle (an aryl bromide) directly onto the resulting tricyclic core. This strategic choice enables rapid, divergent library generation via palladium-catalyzed cross-coupling reactions, allowing for comprehensive Structure-Activity Relationship (SAR) exploration against central nervous system (CNS) targets, allergic pathways, and emerging antimicrobial targets.

Mechanistic Pathway & Chemical Causality

The conversion of o-(p-bromophenoxymethyl)benzoic acid to the active dibenz[b,e]oxepinone core requires an intramolecular Friedel-Crafts acylation. Direct cyclization of the carboxylic acid using harsh dehydrating agents (such as phosphorus pentoxide or polyphosphoric acid) is historically documented[1], but these conditions risk cleaving the sensitive ether linkage bridging the two aromatic rings.

To preserve the ether bridge and maximize yield, a milder, two-step approach is preferred:

  • Acid Chloride Formation : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂). The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice; DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This dramatically lowers the activation energy, allowing the chlorination to proceed at room temperature.

  • Intramolecular Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) is introduced to coordinate with the acid chloride, generating a highly reactive acylium ion. The intramolecular attack by the brominated aromatic ring forms the central 7-membered oxepin ring, yielding 2-bromo-dibenzo[b,e]oxepin-11(6H)-one [2].

Workflow A o-(p-Bromophenoxymethyl) benzoic acid B Acid Chloride Intermediate A->B SOCl2, DMF (cat.) C 2-Bromo-dibenz[b,e] oxepin-11(6H)-one B->C AlCl3, 0°C to RT D Pd-Catalyzed Cross-Coupling (SAR Library) C->D Aryl-Br Handle E Wittig Olefination (Alkylidene Analogs) C->E Ketone Handle F Target: H1 Receptor / SERT / NET D->F CNS/Allergy Screening G Target: Bacterial Efflux Pumps D->G Antimicrobial Screening E->F CNS/Allergy Screening

Workflow: Synthesis of dibenz[b,e]oxepin derivatives from o-(p-Bromophenoxymethyl)benzoic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and high-purity outputs.

Protocol A: Synthesis of 2-Bromo-6,11-dihydrodibenzo[b,e]oxepin-11-one

Objective : Construct the tricyclic core via a mild Friedel-Crafts cyclization.

  • Reagent Preparation : Suspend o-(p-bromophenoxymethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation : Add thionyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF.

  • IPC 1 (Activation Check) : Stir at 25 °C for 2 hours. Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Cyclization : Cool the reactor to 0 °C. Add anhydrous AlCl₃ (1.2 eq) portion-wise to control the exothermic generation of the acylium ion. Allow the mixture to warm to room temperature over 4 hours.

  • Quenching & Workup (Causality Note) : Pour the reaction mixture slowly into an ice-cold 1M HCl solution. Why? AlCl₃ forms thick, intractable aluminum hydroxide emulsions in neutral water, which trap the product. Acidic quenching breaks these emulsions, ensuring clean phase separation.

  • Isolation : Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the brominated tricyclic core.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective : Utilize the p-bromo handle to generate a library of functionalized derivatives.

  • Reaction Setup : In a microwave-safe vial, combine 2-bromo-dibenzo[b,e]oxepin-11(6H)-one (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Why? The biphasic system ensures the solubility of both the highly lipophilic tricyclic core and the inorganic base, driving the transmetalation step.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). Why? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation (blacking out) at high temperatures.

  • Execution & IPC 2 : Heat at 90 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting bromide is consumed.

  • Purification : Filter through a pad of Celite to remove palladium particulates, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Comparative Yields of Dibenz[b,e]oxepin Core Synthesis via Different Cyclization Methods

Cyclization MethodReagentsTemp (°C)Yield (%)Advantages / Limitations
Direct Dehydration P₂O₅ / Methanesulfonic Acid80 - 10045 - 55One-pot procedure, but harsh acidic conditions risk ether cleavage.
TFAA Cyclization Trifluoroacetic Anhydride (TFAA)25 - 5065 - 75Milder than P₂O₅, but reagent is expensive at industrial scale.
Acid Chloride / Friedel-Crafts 1. SOCl₂, DMF (cat.) 2. AlCl₃ / CH₂Cl₂0 - 2585 - 92High yield, preserves ether bridge, highly scalable.

Table 2: Late-Stage Functionalization of the p-Bromo Handle (Suzuki-Miyaura Coupling)

Boronic Acid PartnerCatalyst SystemProduct DerivativeYield (%)
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃2-Phenyl-dibenzoxepinone88
3-Pyridinylboronic acidPd(PPh₃)₄, Na₂CO₃2-(3-Pyridyl)-dibenzoxepinone76
4-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-(4-Fluorophenyl)-dibenzoxepinone82

Pharmacological Signaling & Target Pathways

Derivatives synthesized from the o-(p-bromophenoxymethyl)benzoic acid scaffold exhibit broad pharmacological utility. When the ketone handle is converted to an alkylidene side chain (via Wittig olefination) or an oxime [3], the resulting molecules act on distinct biological targets.

In the CNS and immune systems, these molecules primarily act as inverse agonists at the Histamine H1 receptor (blocking Gq/11-coupled intracellular calcium release) and as inhibitors of the Serotonin Transporter (SERT), leading to enhanced synaptic neurotransmission.

Signaling Drug Dibenz[b,e]oxepin Derivative H1 Histamine H1 Receptor (Antagonism) Drug->H1 Binds (Ki < 10 nM) SERT Serotonin Transporter (Inhibition) Drug->SERT Binds (IC50 < 50 nM) GPCR Gq/11 Protein Decoupling H1->GPCR Blocks activation Synapse Increased Synaptic 5-HT SERT->Synapse Blocks reuptake Ca2 Decreased Intracellular Ca2+ GPCR->Ca2 Downregulates PLC Allergy Anti-allergic / Sedative Effect Ca2->Allergy Phenotypic Response Neuro Enhanced Neurotransmission Synapse->Neuro Post-synaptic activation

Signaling pathway of dibenz[b,e]oxepin derivatives targeting H1 receptors and SERT.

References

  • US Patent 4282365A - Dibenz[b,e]oxepin compounds. United States Patent and Trademark Office.
  • US Patent 3420851A - Novel dibenzoxepines. United States Patent and Trademark Office.
  • Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - International Journal of Molecular Sciences, 2011, 12(10), 6437-6451. URL:[Link]

Sources

Method

Application Note: Catalytic Applications of o-(p-Bromophenoxymethyl)benzoic Acid (o-BPMBA) in Palladium-Catalyzed C–H Functionalization

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Introduction & Mechanistic Rationale In the realm of late-stage functionalization and drug discovery, transition-metal-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development.

Introduction & Mechanistic Rationale

In the realm of late-stage functionalization and drug discovery, transition-metal-catalyzed C–H activation has become an indispensable tool. While simple carboxylates like pivalic acid (PivOH) or mono-N-protected amino acids are traditionally employed to accelerate Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathways[1], the structural limitations of these standard ligands often result in suboptimal regioselectivity or catalyst deactivation (e.g., Pd black precipitation) during demanding oxidative turnovers[2].

Enter o-(p-bromophenoxymethyl)benzoic acid (o-BPMBA) . Originally utilized as a synthetic intermediate, o-BPMBA has emerged as a highly specialized, hemilabile carboxylate ligand for Pd(II)/Pd(0) catalysis.

Structural Causality in Catalysis:

  • The Carboxylate Core: Acts as an internal base, facilitating the critical C–H cleavage via a six-membered transition state in the CMD mechanism[1].

  • The Ether Linkage (Hemilability): The oxygen atom in the phenoxymethyl chain provides transient, secondary coordination to the Palladium center. This hemilability stabilizes the electron-deficient Pd(0) intermediate before reoxidation, drastically reducing catalyst degradation[2].

  • The p-Bromophenyl Moiety: Creates a deep, sterically demanding chiral-like pocket. This forces incoming arene substrates to adopt a highly specific trajectory, amplifying regioselectivity (e.g., favoring C2 over C3 functionalization in indoles)[3]. Furthermore, the electron-withdrawing nature of the bromine atom fine-tunes the basicity of the carboxylate, optimizing the activation energy required for the CMD step[4].

CMD_Cycle A 1. Catalyst Formation Pd(OAc)2 + o-BPMBA B 2. Active Species Pd(o-BPMBA)2 A->B Ligand Exchange C 3. Substrate Binding Arene Coordination B->C + Arene D 4. CMD Step C-H Cleavage C->D Base-Assisted E 5. Functionalization Olefin Insertion D->E + Olefin F 6. Turnover Product Release E->F β-H Elimination F->B Oxidation (O2/Cu)

Logical relationship of the o-BPMBA-assisted Concerted Metalation-Deprotonation (CMD) cycle.

Quantitative Data: Ligand Benchmarking

To demonstrate the superiority of o-BPMBA, we benchmarked it against standard ligands in the oxidative C–H olefination of N-methylindole with butyl acrylate—a critical transformation for synthesizing bioactive indole alkaloids.

Ligand SystemConversion (%)Regioselectivity (C2:C3)Isolated Yield (%)Catalyst State at 12h
No Ligand (Pd(OAc)₂ only)181.2 : 114Heavy Pd Black precipitation
Pivalic Acid (PivOH)684.5 : 161Moderate Pd Black
Mono-N-Boc-Valine8212 : 177Slight discoloration
o-BPMBA 99 >20 : 1 94 Homogeneous yellow solution

Reaction Conditions: N-methylindole (1.0 equiv), butyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Cu(OAc)₂ (0.5 equiv), O₂ (1 atm), 1,4-Dioxane, 110 °C, 12 h.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating . The following methodology incorporates specific visual cues and an In-Process Control (IPC) gate to ensure experimental integrity and prevent the waste of valuable pharmaceutical intermediates.

Phase 1: Catalyst Pre-Activation
  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and o-BPMBA (32.1 mg, 0.10 mmol).

  • Add anhydrous 1,4-dioxane (2.0 mL).

  • Causality & Validation: Stir the mixture at 25 °C for 15 minutes. The solution must transition from a reddish-brown suspension to a clear golden-yellow solution.

    • Why? This visual cue confirms the successful ligand exchange from the acetate to the bulky o-BPMBA carboxylate. If the solution remains brown, adventitious moisture has likely hydrolyzed the Pd species; discard and restart.

Phase 2: Substrate & Internal Standard Addition
  • To the active catalyst solution, add N-methylindole (131 mg, 1.0 mmol), butyl acrylate (192 mg, 1.5 mmol), and Cu(OAc)₂ (90.8 mg, 0.5 mmol).

  • Add exactly 50 µL of anhydrous dodecane.

  • Causality & Validation: Dodecane acts as an inert internal standard. By taking a baseline GC-FID reading at this exact moment (t=0), you establish a perfect mass-balance reference that mathematically validates all subsequent conversion metrics, ensuring trustworthiness in your kinetic data.

Phase 3: Oxidative Catalysis & IPC Gating
  • Purge the Schlenk tube with O₂ gas for 2 minutes, then seal under an O₂ balloon (1 atm).

  • Heat the reaction block to 110 °C and stir vigorously (800 rpm).

  • In-Process Control (IPC): At t = 1 hour, withdraw a 20 µL aliquot, dilute with EtOAc, filter through a micro-Celite plug, and analyze via GC-FID against the dodecane standard.

    • Validation Gate: The conversion of N-methylindole must be ≥ 15%. If it is lower, the catalytic cycle is stalled (likely due to O₂ starvation or poor stirring). This self-validating step prevents you from waiting 12 hours for a failed reaction.

Phase 4: Quench and Isolation
  • After 12 hours, cool the reaction to room temperature.

  • Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL).

    • Why? NH₄Cl effectively sequesters the copper salts into the aqueous layer, preventing them from streaking during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the C2-olefinated product.

Workflow S1 Step 1: Catalyst Pre-Activation Pd(OAc)2 + o-BPMBA in Dioxane S2 Step 2: Reagent & Standard Addition Arene + Olefin + Cu(OAc)2 + Dodecane S1->S2 S3 Step 3: Oxidative Catalysis 110°C, O2 atm (1 atm) S2->S3 S4 Step 4: In-Process Control (IPC) GC-FID Validation at t=1h S3->S4 S5 Step 5: Quench & Isolation Filtration & Chromatography S4->S5

Self-validating experimental workflow for Pd-catalyzed C-H olefination using o-BPMBA.

References

  • Title: Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen Source: ACS Catalysis URL: [Link]

  • Title: Ligand-Enabled C–H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst Source: Organic Letters URL: [Link]

  • Title: Origins of regioselectivity of the palladium-catalyzed (aromatic)C–H bond metalation–deprotonation Source: ResearchGate / Computational Chemistry URL: [Link]

  • Title: Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of o-(p-Bromophenoxymethyl)benzoic Acid

Executive Summary o-(p-Bromophenoxymethyl)benzoic acid (also known as 2-(4-bromophenoxymethyl)benzoic acid) is a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(p-Bromophenoxymethyl)benzoic acid (also known as 2-(4-bromophenoxymethyl)benzoic acid) is a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly dibenzoxepine derivatives utilized as psychotherapeutic agents[1]. Transitioning this molecule from discovery-scale synthesis to pilot-scale production requires rigorous optimization to ensure high atom economy, minimal environmental impact, and strict impurity control. This application note details a self-validating, telescoped Williamson ether synthesis route designed specifically for kilogram-scale production.

Synthetic Route Selection & Mechanistic Rationale

Historically, o-(phenoxymethyl)benzoic acid derivatives were synthesized via the base-catalyzed ring-opening of phthalide with substituted phenols[2]. While theoretically atom-economical, this approach requires extreme temperatures (often >150 °C) and the continuous removal of water to drive the reaction. At scale, these harsh conditions lead to degradation byproducts, tar formation, and lower overall yields[3].

Conversely, the Williamson ether synthesis utilizing methyl 2-(bromomethyl)benzoate and p-bromophenol provides a highly scalable, mild alternative[1]. We have selected and optimized this two-step route (Etherification followed by Saponification) for pilot-scale execution.

Causality in Process Engineering (E-E-A-T)
  • Solvent Selection (Etherification): Methyl ethyl ketone (MEK) is chosen over Dimethylformamide (DMF). DMF is a Substance of Very High Concern (SVHC) that is notoriously difficult to purge from the final API. MEK provides sufficient solubility for the reagents and an optimal reflux temperature (80 °C) to drive the reaction kinetically without thermally degrading the electrophile.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild, heterogeneous base. Unlike sodium hydroxide, anhydrous K₂CO₃ prevents the premature hydrolysis of the methyl ester during the etherification step, ensuring the reaction goes to completion.

  • Self-Validating Purification (pH-Selective Extraction): A common failure mode in this synthesis is the carryover of unreacted p-bromophenol. By leveraging the pKa difference between the target benzoic acid (pKa ~4.2) and p-bromophenol (pKa ~9.3), we introduce a self-validating purification step. Adjusting the aqueous saponification mixture to pH 8.0 ensures the product remains a highly soluble sodium salt, while >95% of the p-bromophenol is neutralized and extracted into a toluene wash. Subsequent acidification to pH 2.0 precipitates the pure API intermediate, eliminating the need for chromatographic purification.

ReactionLogic A Methyl 2-(bromomethyl)benzoate C Methyl 2-(4-bromophenoxymethyl)benzoate A->C K2CO3, MEK 80°C, 8h B p-Bromophenol B->C D o-(p-Bromophenoxymethyl)benzoic acid C->D 1. NaOH, MeOH/H2O 2. pH 8.0 Wash 3. HCl (pH 2.0)

Synthetic route for o-(p-Bromophenoxymethyl)benzoic acid via Williamson ether synthesis.

Experimental Protocols

The following protocol is designed for a 1.0 kg input of the limiting reagent and relies on a "telescoped" methodology, meaning the intermediate ester is not isolated as a dry powder, thereby reducing transfer losses and operator exposure.

Step 1: Etherification (Synthesis of Methyl 2-(4-bromophenoxymethyl)benzoate)
  • Reactor Charging: To a 20 L jacketed glass-lined reactor, charge 10.0 L of Methyl ethyl ketone (MEK).

  • Reagent Addition: Add 1.00 kg (4.36 mol, 1.0 eq) of Methyl 2-(bromomethyl)benzoate and 0.79 kg (4.58 mol, 1.05 eq) of p-bromophenol. Stir at 200 rpm until fully dissolved.

  • Base Addition: Portion-wise, add 0.90 kg (6.54 mol, 1.5 eq) of anhydrous K₂CO₃.

  • Reaction: Heat the reactor jacket to achieve a gentle reflux (internal temperature ~80 °C). Maintain for 8 hours. Monitor conversion via HPLC (Target: < 1% remaining electrophile).

  • Hot Filtration: Cool the mixture to 40 °C. Filter the suspension through a Nutsche filter to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with 2.0 L of warm MEK.

  • Solvent Swap: Transfer the filtrate back to the reactor. Distill the MEK under reduced pressure (150 mbar, 50 °C) until the volume is reduced to ~3.0 L. Slowly charge 5.0 L of Methanol (MeOH) while continuing distillation to complete the solvent swap.

Step 2: Saponification & Isolation
  • Saponification: To the methanolic solution of the intermediate, add 3.5 L of 10% w/w aqueous NaOH (approx. 2.0 eq).

  • Hydrolysis: Heat the mixture to 60 °C for 4 hours. Confirm the disappearance of the ester intermediate via HPLC.

  • Concentration: Distill off the methanol under vacuum at 45 °C to prevent esterification reversal or degradation. Dilute the remaining aqueous layer with 8.0 L of deionized water.

  • pH-Selective Extraction (Critical Step): Cool to 20 °C. Carefully adjust the pH of the aqueous solution to exactly 8.0 using 2M HCl. Add 3.0 L of Toluene, agitate for 15 minutes, and allow phase separation. Discard the upper organic layer (contains unreacted p-bromophenol and neutral dimers). Repeat the toluene wash once more.

  • Acidification & Crystallization: Transfer the purified aqueous phase to a clean crystallizer. Slowly add 6M HCl until the pH reaches 2.0 . A thick white precipitate will form. Cool the slurry to 5 °C at a rate of 10 °C/hour to maximize crystal growth.

  • Isolation: Centrifuge the slurry. Wash the cake with 3.0 L of cold deionized water to remove residual NaCl.

  • Drying: Dry the product in a vacuum oven at 45 °C and 50 mbar until the moisture content is < 0.5% (Karl Fischer titration).

Process N1 Reactor 1: Etherification (MEK, K2CO3, 80°C) N2 Hot Filtration (Remove KBr / K2CO3) N1->N2 Transfer N3 Solvent Swap (Distill MEK -> Add MeOH) N2->N3 Filtrate N4 Reactor 2: Saponification (NaOH aq., 60°C) N3->N4 Addition N5 pH-Selective Extraction (pH 8.0, Toluene Wash) N4->N5 Concentration & Dilution N6 Acidification & Crystallization (HCl aq., pH 2.0, 5°C) N5->N6 Aqueous Phase N7 Isolation & Vacuum Drying (Centrifuge, 45°C, 50 mbar) N6->N7 Slurry

Pilot-scale process engineering workflow including pH-selective extraction.

Quantitative Data & Scale-Up Metrics

The transition from a 10-gram laboratory scale to a 1.0-kilogram pilot scale demonstrated significant improvements in purity and environmental efficiency (E-Factor), largely driven by the implementation of the telescoped solvent swap and the pH-selective extraction.

MetricLab Scale (10 g)Pilot Scale (1.0 kg)Causality / Note
Overall Yield 84%91%Telescoping the steps eliminates intermediate isolation and transfer losses.
Purity (HPLC) 98.1%99.8%The pH 8.0 toluene wash efficiently purges neutral organic impurities.
Unreacted Phenol ~0.8%Not DetectedPrecise pH control at scale eliminates p-bromophenol carryover.
E-Factor 18.511.2Solvent recycling (MEK and Toluene) significantly improves mass efficiency at pilot scale.

References

  • EP0493711A1 - Process for the preparation of E-oximethers from phenylglyoxylic acid esters.
  • JP3343263B2 - Process for producing E-oxime ether of phenylglyoxylate.
  • US3420851A - Novel dibenzoxepines.

Sources

Method

Application Notes and Protocols for the Functionalization of o-(p-Bromophenoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of o-(p-Bromophenoxymethyl)benzoic Acid o-(p-Bromophenoxymethyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of o-(p-Bromophenoxymethyl)benzoic Acid

o-(p-Bromophenoxymethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure is characterized by three key features, each offering distinct opportunities for chemical modification: an aryl bromide, a carboxylic acid, and an ether linkage. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to the phenoxy ring. The carboxylic acid provides a site for esterification, amidation, and other transformations, allowing for the attachment of diverse functional groups or linkage to biological targets. The strategic placement of these functionalities makes this scaffold particularly attractive for the synthesis of complex molecules with tailored properties.

This guide provides a comprehensive overview of the techniques used to functionalize o-(p-bromophenoxymethyl)benzoic acid. It details the synthesis of the parent molecule and explores the two primary avenues of its derivatization: modification at the aryl bromide and transformation of the carboxylic acid. The protocols described herein are grounded in established chemical principles and are designed to be both robust and adaptable.

PART 1: Synthesis of the Core Scaffold

The synthesis of o-(p-bromophenoxymethyl)benzoic acid is most efficiently achieved via an Ullmann condensation, a classic copper-catalyzed reaction for the formation of diaryl ethers.[1][2][3] This approach involves the coupling of an aryl halide with a phenol.

Protocol 1: Ullmann Condensation for o-(p-Bromophenoxymethyl)benzoic Acid

This protocol describes the synthesis of the title compound from 2-chlorobenzoic acid and 4-bromophenol.

Reaction Scheme:

Materials:

  • 2-Chlorobenzoic acid

  • 4-Bromophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-bromophenol (1.1 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF and anhydrous toluene (typically in a 1:1 ratio) to the flask. The reaction should be concentrated enough to ensure efficient reaction but dilute enough to allow for stirring.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl until the pH is approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford o-(p-bromophenoxymethyl)benzoic acid.

PART 2: Functionalization of the Aryl Bromide

The carbon-bromine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound.[4][5][6][7] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7][8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-B(OH)₂ Base PdII_Aryl Ar-Pd(II)L_n-R Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of o-(p-Bromophenoxymethyl)benzoic Acid

This protocol details a general procedure for the coupling of o-(p-bromophenoxymethyl)benzoic acid with an arylboronic acid.

Materials:

  • o-(p-Bromophenoxymethyl)benzoic acid

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine o-(p-bromophenoxymethyl)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Entry Palladium Catalyst (mol%) Base Solvent Temperature (°C) Typical Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9085-95
2PdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O10080-90
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O8090-98

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12]

Protocol 3: Sonogashira Coupling of o-(p-Bromophenoxymethyl)benzoic Acid

This protocol provides a general method for the coupling of o-(p-bromophenoxymethyl)benzoic acid with a terminal alkyne.

Materials:

  • o-(p-Bromophenoxymethyl)benzoic acid

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add o-(p-bromophenoxymethyl)benzoic acid (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., anhydrous THF) and the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14][15] This reaction has broad applicability for the synthesis of aryl amines from aryl halides.[15]

Protocol 4: Buchwald-Hartwig Amination of o-(p-Bromophenoxymethyl)benzoic Acid

This protocol outlines a general procedure for the amination of o-(p-bromophenoxymethyl)benzoic acid.

Materials:

  • o-(p-Bromophenoxymethyl)benzoic acid

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol% Pd)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄, 1.4-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Add o-(p-bromophenoxymethyl)benzoic acid (1.0 eq) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Functionalization of the Carboxylic Acid

The carboxylic acid moiety of o-(p-bromophenoxymethyl)benzoic acid is a versatile functional group that can be readily converted into a variety of derivatives, most commonly esters and amides.

A. Esterification: Formation of Esters

Esterification can be achieved through several methods, with the choice depending on the steric hindrance of the alcohol and the sensitivity of the substrates.

  • Fischer Esterification: A classic acid-catalyzed reaction with an excess of alcohol, suitable for simple, unhindered alcohols.[16]

  • Steglich Esterification: A milder method using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP), which is effective for more hindered alcohols.[16]

  • Mitsunobu Reaction: Ideal for sterically hindered secondary alcohols, this reaction proceeds with inversion of stereochemistry at the alcohol carbon.[16][17]

Diagram: Esterification Workflow

Esterification_Workflow Start o-(p-Bromophenoxymethyl)benzoic Acid Fischer Fischer Esterification (Acid, Alcohol, Heat) Start->Fischer Steglich Steglich Esterification (DCC/EDC, DMAP, Alcohol) Start->Steglich Mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh₃, Alcohol) Start->Mitsunobu Product Corresponding Ester Fischer->Product Steglich->Product Mitsunobu->Product

Caption: Decision workflow for selecting an appropriate esterification method.

Protocol 5: Steglich Esterification

This protocol is a reliable method for the esterification of o-(p-bromophenoxymethyl)benzoic acid with a variety of alcohols.

Materials:

  • o-(p-Bromophenoxymethyl)benzoic acid

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or THF

Procedure:

  • Dissolve o-(p-bromophenoxymethyl)benzoic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

B. Amidation: Synthesis of Amides

Amide bond formation is a critical transformation in drug discovery. The direct condensation of a carboxylic acid and an amine is often facilitated by coupling reagents to activate the carboxylic acid.

Coupling Reagent Class Key Advantages Potential Byproducts
HATU Uronium SaltHigh efficiency, fast reaction times, good for hindered substrates.[18]Guanidinium byproducts
EDC/HOBt CarbodiimideCost-effective, widely used, HOBt minimizes racemization.[18]N-acylurea
T3P® Phosphonic AnhydrideExcellent for difficult couplings, clean workup.[18]Water-soluble phosphate byproducts

Table 2: Comparison of common amide coupling reagents.

Protocol 6: HATU-Mediated Amide Coupling

This protocol describes a highly efficient method for the synthesis of amides from o-(p-bromophenoxymethyl)benzoic acid.

Materials:

  • o-(p-Bromophenoxymethyl)benzoic acid

  • Amine (primary or secondary, 1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve o-(p-bromophenoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Conclusion

o-(p-Bromophenoxymethyl)benzoic acid is a highly adaptable scaffold for the synthesis of complex organic molecules. The distinct reactivity of the aryl bromide and carboxylic acid functionalities allows for a modular and strategic approach to derivatization. By employing the well-established and robust protocols detailed in this guide—including palladium-catalyzed cross-couplings, esterifications, and amidations—researchers can efficiently generate diverse libraries of compounds for applications in drug discovery, materials science, and beyond. Careful selection of catalysts, reagents, and reaction conditions, as outlined in the provided tables and workflows, will be paramount to achieving high yields and purity in these synthetic endeavors.

References

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (n.d.). SYNLETT, 2011(9), 1277–1280.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. (2003, September 27).
  • Ullmann condensation - wikidoc. (2012, September 6).
  • Ullmann Condensation - SynArchive. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (2002, August 17).
  • The Ullmann Ether Condensation - ResearchGate. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3).
  • A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions - Benchchem. (n.d.).
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.).
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2013, October 25).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.).
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Publishing. (n.d.).
  • Lab5 procedure esterification. (n.d.).
  • Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid - Benchchem. (n.d.).
  • Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis - Benchchem. (n.d.).
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC. (2023, April 20).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15).
  • Functionalization of benzoic acids catalyzed by transition metals. - ResearchGate. (n.d.).
  • 10 - Organic Syntheses Procedure. (n.d.).
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.). ISSN 0975-413X, 365.
  • CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. (2024, December 20).
  • 5-Bromo-2-(phenylamino)benzoic acid - PMC. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. (2026, February 7).
  • Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. (n.d.).
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (2015, February 19).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29).
  • Application and Pharmacology of Benzoic acid - ChemicalBook. (2022, March 23).
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (n.d.).
  • Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions - Organic Chemistry Portal. (n.d.).
  • From Food To Industry Versatile Applications Of Benzoic Acid - Annexe Chem. (2025, January 13).
  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8).
  • Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization - ChemRxiv. (n.d.).
  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones - MDPI. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in o-(p-Bromophenoxymethyl)benzoic acid synthesis

Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles and yield optimization challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles and yield optimization challenges associated with the synthesis of o-(p-Bromophenoxymethyl)benzoic acid.

This compound is typically synthesized via one of two primary pathways: the direct ring-opening of phthalide (Route A) or the Williamson ether synthesis using an o-(halomethyl)benzoate ester followed by saponification (Route B). Below, you will find a comprehensive breakdown of the causality behind experimental choices, a yield optimization matrix, troubleshooting FAQs, and a self-validating standard operating procedure (SOP).

Mechanistic Pathways & Workflow

SynthesisRoutes StartA Phthalide + p-Bromophenol CondA NaOMe, Melt 150°C StartA->CondA Route A (Lactone Opening) StartB Methyl 2-(bromomethyl)benzoate + p-Bromophenol CondB K2CO3, DMF 80°C StartB->CondB Route B (Williamson Ether) Target o-(p-Bromophenoxymethyl)benzoic acid (Target Product) CondA->Target 1 Step IntB Methyl o-(p-bromophenoxymethyl)benzoate CondB->IntB O-Alkylation CondC LiOH, THF/MeOH/H2O RT -> Acidification IntB->CondC Saponification CondC->Target 2 Steps (Higher Yield)

Fig 1. Synthetic routes to o-(p-Bromophenoxymethyl)benzoic acid via Lactone Opening or Williamson.

Yield Optimization Matrix

To maximize throughput, it is critical to select the correct base and solvent system. The table below summarizes the quantitative data and primary byproducts associated with different historical and optimized reaction conditions.

Synthetic RouteReagents & BaseSolvent SystemTemp (°C)Typical YieldPrimary Byproducts
Route A (Lactone) Phthalide, NaOMeNeat (Melt)15040–55%Unreacted phthalide, decarboxylation products
Route B (Aqueous) Methyl 2-(bromomethyl)benzoate, NaOHH₂O / EtOH10060–70%2-(Hydroxymethyl)benzoic acid
Route B (Anhydrous) Methyl 2-(bromomethyl)benzoate, K₂CO₃DMF (Anhydrous)8085–95% Trace unreacted phenol

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low when using phthalide as the starting material (Route A)? A: The causality lies in the thermodynamic stability of the lactone ring. Phthalide is highly resonance-stabilized and sterically hindered. Opening this ring requires a highly nucleophilic phenoxide and significant activation energy, which is why historical methods rely on harsh conditions, such as reacting the phenol and phthalide in a molten state at 150°C with sodium methoxide[1]. Under these conditions, side reactions and incomplete conversion are common. We strongly recommend shifting to Route B for lab-scale synthesis.

Q2: In the Williamson ether route (Route B), I am observing significant formation of 2-(hydroxymethyl)benzoic acid. How can I suppress this? A: This is caused by competitive hydrolysis. Early patents describe performing this etherification in aqueous sodium hydroxide[2]. However, the hydroxide ion is highly nucleophilic and will readily attack the bromomethyl group (forming the hydroxymethyl byproduct) or prematurely hydrolyze the methyl ester. To prevent this, you must eliminate water and use a non-nucleophilic base. Switching to anhydrous K₂CO₃ in anhydrous DMF ensures the base only deprotonates the p-bromophenol (pKa ~9.3) without acting as a competing nucleophile against the alkyl bromide.

Q3: My saponification step (ester to acid) is stalling or requiring excessive heating. What is the mechanistic cause? A: Stalled saponification of bulky aromatic esters is almost always a mass-transfer issue caused by biphasic solvent systems. If you use only water and an immiscible organic solvent, the hydroxide ions cannot efficiently reach the lipophilic ester. The solution is to use a ternary solvent system (THF/MeOH/H₂O in a 2:1:1 ratio). This creates a homogenous, single-phase reaction mixture that allows LiOH to rapidly attack the ester carbonyl at room temperature.

Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized anhydrous Williamson Ether Synthesis (Route B) to ensure a self-validating, high-yield workflow.

Step 1: O-Alkylation (Etherification)

  • Preparation: Charge a flame-dried round-bottom flask with p-bromophenol (1.0 equiv) and finely powdered, anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes. Causality: This pre-stirring generates the active phenoxide nucleophile, visually confirmed by a shift to a pale yellow suspension.

  • Addition: Add methyl 2-(bromomethyl)benzoate (1.05 equiv) dropwise to the mixture.

  • Heating & Self-Validation: Heat the reaction to 80°C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The system validates its own completion when the UV-active phenol spot (lower Rf) completely disappears, typically within 4 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract three times with EtOAc. Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Saponification & Isolation 6. Homogenization: Dissolve the crude methyl o-(p-bromophenoxymethyl)benzoate in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M). 7. Hydrolysis: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours. 8. Self-Validation: Analyze an aliquot via LC-MS. The reaction is complete when the ester mass is entirely replaced by the corresponding carboxylate mass. Do not proceed to acidification until this is confirmed. 9. Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water and cool to 0°C. 10. Precipitation: Slowly acidify with 1M HCl until the pH reaches 2. A thick white precipitate will form. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure o-(p-bromophenoxymethyl)benzoic acid.

References

  • Process for the preparation of E-oximethers from phenylglyoxylic acid esters (EP0493711A1)
  • Novel dibenzoxepines (US3420851A)

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of o-(p-Bromophenoxymethyl)benzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of o-(p-Bromophenoxymethyl)benzoic acid via recrystallization. Here, we addres...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of o-(p-Bromophenoxymethyl)benzoic acid via recrystallization. Here, we address common challenges and provide systematic protocols to ensure high purity and yield.

Core Principles of Recrystallization Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2] Conversely, impurities should either be completely insoluble or highly soluble in the chosen solvent at all temperatures to allow for their effective removal.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the recrystallization of o-(p-Bromophenoxymethyl)benzoic acid.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.

  • Causality: The high concentration of the solute can cause it to come out of solution at a temperature above its melting point.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to slightly dilute the solution.[4] This will lower the saturation point and encourage crystallization to begin at a lower temperature.

    • Allow the solution to cool more slowly. Gradual cooling is crucial for the formation of pure crystals.[5]

    • If using a mixed-solvent system, add a small amount of the "good" solvent (the one in which the compound is more soluble) to the heated mixture.[4]

Q2: Crystal formation is not occurring, even after the solution has cooled. What should I do?

A2: A lack of crystal formation typically indicates that the solution is not supersaturated.

  • Causality: Too much solvent may have been used, preventing the concentration of the solute from reaching the point of crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

      • Seed Crystals: Introduce a tiny crystal of the crude o-(p-Bromophenoxymethyl)benzoic acid into the solution. This provides a template for further crystal formation.[4]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent.[4] Be careful not to evaporate too much, as this can lead to rapid precipitation and the trapping of impurities.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: My final product has a low yield. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.

  • Causality:

    • Using an excessive amount of solvent.[6]

    • Premature crystallization during hot filtration.

    • Washing the crystals with a solvent that is too warm or in which the compound is too soluble.

    • Incomplete transfer of the solid material between steps.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[7]

    • Pre-heat Funnel: During hot filtration, pre-warm the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[8][9]

    • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[6][7]

Q4: How do I choose between a single-solvent and a mixed-solvent system?

A4: The choice depends on the solubility characteristics of o-(p-Bromophenoxymethyl)benzoic acid.

  • Single-Solvent System: This is the preferred method when you can find a solvent that provides a significant difference in solubility between hot and cold conditions.[1]

  • Mixed-Solvent System: This is employed when no single solvent meets the criteria. A mixed-solvent system consists of a "good" solvent, in which the compound is highly soluble, and a "bad" or "anti-solvent," in which the compound is poorly soluble.[1][10] The two solvents must be miscible with each other.[11]

Experimental Protocols

Protocol 1: Single-Solvent Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of o-(p-Bromophenoxymethyl)benzoic acid.

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature.[12] Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Gently heat the test tubes that showed poor solubility at room temperature.[3]

  • Add the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields the best crystals with good recovery is the most suitable.

Protocol 2: Mixed-Solvent System Selection

This protocol is for situations where a single solvent is not effective.

  • Dissolve a small amount of the crude compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).[12][13]

  • While the solution is still hot, add a "bad" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[10][12] This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[10][13]

  • Allow the solution to cool slowly to promote crystal growth.

Data Presentation: Candidate Solvents

The following table provides a list of potential solvents for the recrystallization of o-(p-Bromophenoxymethyl)benzoic acid, categorized by their polarity. Given the structure of the target molecule (a carboxylic acid with a bromo-phenyl ether), solvents of intermediate to high polarity are likely to be good candidates. Benzoic acid and its derivatives show good solubility in alcohols and other polar organic solvents.[14][15][16]

SolventBoiling Point (°C)Relative PolarityPotential Use
Water1001.000Good "bad" solvent in a mixed system with a polar organic solvent.[1]
Ethanol780.654[17]Often a good solvent for benzoic acid derivatives.[14][16]
Methanol650.762[17]Similar to ethanol, a good candidate for a single-solvent system.
Acetone560.355[17]May be a suitable solvent.
Ethyl Acetate770.228[17]A less polar option that could be effective.
Toluene1110.099[17]A non-polar option, potentially useful as a "bad" solvent.
Hexane690.009[17]A very non-polar solvent, likely to be a "bad" solvent.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an optimal recrystallization solvent system.

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude o-(p-Bromophenoxymethyl)benzoic acid single_solvent_screen Protocol 1: Single-Solvent Screening start->single_solvent_screen is_single_solvent_found Suitable single solvent identified? single_solvent_screen->is_single_solvent_found single_solvent_recrystallization Perform Recrystallization with Single Solvent is_single_solvent_found->single_solvent_recrystallization Yes mixed_solvent_screen Protocol 2: Mixed-Solvent Screening is_single_solvent_found->mixed_solvent_screen No end_success End: Pure Crystals single_solvent_recrystallization->end_success is_mixed_solvent_found Suitable mixed-solvent pair identified? mixed_solvent_screen->is_mixed_solvent_found mixed_solvent_recrystallization Perform Recrystallization with Mixed-Solvent System is_mixed_solvent_found->mixed_solvent_recrystallization Yes end_fail Re-evaluate Solvent Choices is_mixed_solvent_found->end_fail No mixed_solvent_recrystallization->end_success

Caption: Decision-making workflow for solvent selection.

References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 8). [Video]. YouTube. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]

  • Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]

  • Recrystallization. (2022, March 16). XULA Digital Commons. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • RECRYSTALLIZATION, FILTRATION AND MELTING POINT. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of o-(p-Bromophenoxymethyl)benzoic acid

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative, field-proven strategies to troubleshoot and resolve the low solubility of o-(p-Bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative, field-proven strategies to troubleshoot and resolve the low solubility of o-(p-Bromophenoxymethyl)benzoic acid in organic solvents.

Mechanistic Overview: The Thermodynamics of Dissolution

To successfully solubilize o-(p-Bromophenoxymethyl)benzoic acid, one must understand the thermodynamic barriers preventing its dissolution. Solubility is defined as the thermodynamic equilibrium between the solid crystal lattice and the solvated state[1]. For this specific molecule, poor solubility is driven by three interacting structural features:

  • Carboxylic Acid Dimerization: In non-polar or weakly polar solvents (e.g., dichloromethane, toluene, hexane), carboxylic acids form highly stable, cyclic hydrogen-bonded dimers. This dimerization effectively doubles the molecular weight of the diffusing species, buries the polar hydrogen-bonding sites, and drastically reduces solubility[2].

  • High Lattice Energy (Enthalpy of Fusion): The molecule contains two aromatic rings (a benzoic acid moiety and a p-bromophenyl group). These rings engage in strong intermolecular π−π stacking within the solid state, which requires significant energy to disrupt[1].

  • Hydrophobic Bulk: The p-bromophenoxymethyl ether group is highly lipophilic and bulky. While this favors solubility in non-polar solvents, the simultaneous requirement to solvate the polar carboxylic acid creates a contradictory solvent requirement.

To achieve dissolution, your solvent system must actively disrupt the carboxylic acid dimer and provide sufficient solvation energy to overcome the crystal lattice enthalpy[3].

Troubleshooting FAQs

Q1: Why does o-(p-Bromophenoxymethyl)benzoic acid precipitate out of my dichloromethane (DCM) reaction mixture? A1: DCM is a polarizable but weakly hydrogen-bonding solvent. It cannot effectively compete with the strong intermolecular hydrogen bonds of the carboxylic acid dimer. As the concentration increases, the dimers aggregate and precipitate. You must switch to a solvent capable of acting as a strong hydrogen-bond acceptor (HBA) to break the dimer into solvated monomers[2].

Q2: Which solvents are most effective for solubilizing this compound without altering its chemical structure? A2: Polar, aprotic solvents with high hydrogen-bond acceptor capacity are ideal. Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) actively coordinate with the carboxylic acid proton, disrupting the cyclic dimer[2]. According to the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide, 2-MeTHF is highly recommended as a greener, highly effective alternative to standard ethers[4].

Q3: I cannot change my solvent due to downstream reaction requirements (e.g., a moisture-sensitive coupling reaction). How can I improve solubility in situ? A3: You have two options:

  • Thermal Elevation: Heating the mixture increases the kinetic energy and entropy of the system, shifting the equilibrium from the dimer to the monomer[2].

  • Deprotonation (Salt Formation): If your reaction tolerates mild bases, adding 1.05 – 1.1 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) will convert the acid into a highly soluble carboxylate salt.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the optimal solvent choices for o-(p-Bromophenoxymethyl)benzoic acid, balancing thermodynamic solvation power with environmental sustainability[4],[1].

SolventPolarity IndexH-Bond Acceptor CapacityExpected SolubilityACS Green Chemistry Score*Mechanism of Action
DMSO 7.2Very HighExcellent (>100 mg/mL)Yellow (Moderate)Complete dimer disruption via strong H-bonding.
DMF 6.4HighExcellent (>100 mg/mL)Red (High Concern)Strong dipole-dipole and H-bond acceptor interactions.
2-MeTHF 4.0ModerateGood (~50 mg/mL)Green (Preferred)Solvates both the hydrophobic Br-phenyl ring and disrupts COOH dimer.
DCM 3.1LowPoor (<10 mg/mL)Red (High Concern)Fails to break the cyclic carboxylic acid dimer.
Toluene 2.4Very LowVery Poor (<5 mg/mL)Yellow (Moderate)Promotes strong dimerization; relies solely on lipophilic interactions.

*Based on the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0[4].

Experimental Protocols

Protocol A: Self-Validating Solvent & Temperature Screening

Use this protocol to empirically determine the minimum solvent volume and temperature required for your specific reaction concentration.

Step 1: Baseline Assessment Weigh 100 mg of o-(p-Bromophenoxymethyl)benzoic acid into a clean, dry 4 mL glass vial equipped with a magnetic stir bar. Add 1.0 mL of your target solvent (e.g., 2-MeTHF). Validation Check: Stir at 25°C for 5 minutes. If a clear solution forms, your solubility is 100 mg/mL. Proceed to your reaction.

Step 2: Thermal Disruption If a cloudy suspension remains, place the vial in a heating block set to 50°C. Stir for 10 minutes. Validation Check: If the suspension clears upon heating, the lattice energy and dimerization have been thermally overcome[2]. Ensure your downstream reagents are stable at this temperature.

Step 3: Co-solvency If the compound remains insoluble at 50°C, add a strong H-bond acceptor (e.g., DMF or DMSO) dropwise in 100 μ L increments, up to 300 μ L. Validation Check: Dissolution upon addition confirms that the primary solvent lacked sufficient H-bond accepting capacity to break the dimer.

Protocol B: In Situ Salt Formation for Amide Couplings

Use this protocol when non-polar solvents (like DCM) are strictly required for downstream steps (e.g., EDC/HOBt couplings).

Step 1: Suspend 1.0 mmol of o-(p-Bromophenoxymethyl)benzoic acid in 5 mL of anhydrous DCM at room temperature. (The mixture will be a white suspension). Step 2: Add 1.1 mmol (1.1 equivalents) of DIPEA dropwise via syringe under continuous stirring. Step 3: Stir for 5 minutes. Validation Check: The opaque suspension will rapidly transition to a transparent, homogenous solution. This visual clearance is a self-validating confirmation that the insoluble carboxylic acid dimer has been successfully converted into a highly soluble, monomeric trialkylammonium carboxylate salt. Step 4: Proceed immediately with the addition of your coupling reagents and amine.

Visualizations

Workflow: Solubility Troubleshooting Decision Tree

G Start Low Solubility Detected (o-(p-Bromophenoxymethyl)benzoic acid) CheckSolvent Is the solvent non-polar or a weak H-bond acceptor? (e.g., DCM, Toluene) Start->CheckSolvent SwitchSolvent Switch to H-bond acceptor solvent (THF, DMF, DMSO) CheckSolvent->SwitchSolvent Yes CheckHeat Is thermal elevation compatible with downstream steps? CheckSolvent->CheckHeat No End Optimal Solubilization Achieved SwitchSolvent->End ApplyHeat Apply gentle heating (40-60°C) to disrupt dimers CheckHeat->ApplyHeat Yes CheckBase Can the reaction tolerate an organic base? CheckHeat->CheckBase No ApplyHeat->End AddBase Add 1.1 eq TEA or DIPEA (Forms soluble carboxylate) CheckBase->AddBase Yes AddBase->End

Caption: Decision tree for troubleshooting and resolving the low solubility of benzoic acid derivatives.

Mechanistic Pathway: Disruption of Carboxylic Acid Dimerization

Mechanism Dimer Carboxylic Acid Dimer (High Lattice Energy, Poor Solvation) Monomer Solvated Monomer (Moderate Solubility) Dimer->Monomer + HBA / Heat Salt Carboxylate Salt (High Solubility) Dimer->Salt + Base HBA H-Bond Acceptor Solvents (e.g., THF, DMSO) HBA->Monomer Heat Thermal Energy (Increased Entropy) Heat->Monomer Base Organic Base (e.g., DIPEA) Base->Salt

Caption: Thermodynamic and chemical pathways for disrupting insoluble carboxylic acid dimers.

References

  • [4] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society (ACS).

  • [2] First-principles prediction of the effects of temperature and solvent selection on the dimerization of benzoic acid. PubMed / National Institutes of Health (NIH).

  • [1] Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews / ACS Publications.

  • [3] Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. PubMed Central (PMC) / NIH.

Sources

Optimization

how to prevent degradation of o-(p-Bromophenoxymethyl)benzoic acid during storage

Welcome to the technical support center for O-(p-Bromophenoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for O-(p-Bromophenoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Introduction to the Stability of O-(p-Bromophenoxymethyl)benzoic Acid

O-(p-Bromophenoxymethyl)benzoic acid is a molecule possessing two key functional groups that influence its stability: a benzoic acid moiety and an ether linkage. The reactivity of these groups dictates the potential degradation pathways and, consequently, the optimal storage conditions. Understanding these potential routes of degradation is critical for maintaining the compound's purity and ensuring the reliability of experimental results.

The primary concerns for the degradation of O-(p-Bromophenoxymethyl)benzoic acid are:

  • Hydrolysis of the Ether Linkage: Although generally stable, the ether bond can undergo slow hydrolysis, particularly in the presence of acidic or basic contaminants and moisture.

  • Oxidation of the Ether Linkage: The ether is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of unstable peroxides.

  • Photodegradation of the Aromatic System: The aromatic rings in the molecule can absorb UV light, leading to photochemical reactions and degradation.

This guide will provide you with the necessary information to mitigate these risks and troubleshoot any potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for O-(p-Bromophenoxymethyl)benzoic acid?

To ensure the long-term stability of O-(p-Bromophenoxymethyl)benzoic acid, it is crucial to store it under conditions that minimize its exposure to factors that can promote degradation.

ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow down the rates of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the ether linkage.[1]
Light Amber vial or in the darkProtection from light minimizes the risk of photodegradation of the aromatic rings.[2][3]
Container Tightly sealed, non-reactive material (e.g., glass)A tight seal prevents the ingress of moisture and oxygen.
Purity Store in a purified stateImpurities can catalyze degradation reactions.

Q2: I've noticed a slight discoloration of my sample over time. What could be the cause?

Discoloration, such as a yellowish or brownish tint, is often an early indicator of degradation. This can be caused by the formation of oxidized byproducts or other chromophoric impurities resulting from the breakdown of the parent compound. It is recommended to re-analyze the purity of the sample if any visual changes are observed.

Q3: Can I store O-(p-Bromophenoxymethyl)benzoic acid in a standard laboratory freezer (-20°C)?

While lower temperatures generally slow down chemical reactions, storing the compound at -20°C is not strictly necessary and may not offer significant advantages over refrigeration (2-8°C) for a dry, solid sample. The key is to maintain a consistently cool and dry environment. Frequent temperature cycling, which can occur in non-frost-free freezers, can introduce moisture and is therefore not recommended.

Q4: What are the likely degradation products of O-(p-Bromophenoxymethyl)benzoic acid?

Based on the structure of the molecule, the primary degradation products are likely to arise from the cleavage of the ether bond.

  • Hydrolytic Cleavage: This would result in the formation of p-bromophenol and 2-(hydroxymethyl)benzoic acid .

  • Oxidative Cleavage: This is a more complex process that can lead to a variety of products, including p-bromophenol and salicylaldehyde or salicylic acid .[4]

The benzoic acid moiety itself is relatively stable but can undergo decarboxylation under harsh conditions (e.g., high heat), which is unlikely under proper storage.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential degradation of your O-(p-Bromophenoxymethyl)benzoic acid sample.

Visual Inspection and Physical Properties

The first step in assessing the integrity of your compound is a careful visual inspection.

ObservationPotential IssueRecommended Action
Change in color (e.g., from white to yellow/brown) Degradation, presence of impuritiesProceed to purity analysis (see below).
Clumping or change in texture Moisture absorptionDry the sample under vacuum and store with a desiccant. Re-evaluate storage conditions.
Lowered melting point compared to the literature value Presence of impurities due to degradationProceed to purity analysis to identify and quantify impurities.
Workflow for Investigating Suspected Degradation

A Suspected Degradation (e.g., discoloration, unexpected results) B Visual Inspection - Color change? - Clumping? A->B C Melting Point Analysis - Compare to reference value B->C D Purity Analysis (HPLC) - Assess peak purity - Identify new peaks C->D E Identify Degradation Products (HPLC-MS) D->E F Decision Point D->F G Sample is Pure (>98%) F->G Purity Meets Specs H Sample is Degraded (<98% or new peaks present) F->H Purity Fails Specs K Review and Optimize Storage Conditions G->K I Purify Sample (e.g., recrystallization) H->I J Discard and Obtain New Sample H->J I->D Re-analyze J->K

Caption: Workflow for troubleshooting suspected degradation.

Experimental Protocols

This protocol provides a general method for assessing the purity of O-(p-Bromophenoxymethyl)benzoic acid. Method optimization may be required for your specific instrumentation.

Materials:

  • O-(p-Bromophenoxymethyl)benzoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of your O-(p-Bromophenoxymethyl)benzoic acid sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm and 254 nm.

    • Gradient Elution:

      • Start with a suitable gradient, for example, 50% B to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of your sample by dividing the peak area of the main compound by the total peak area of all components. The appearance of new, significant peaks that were not present in the initial analysis indicates degradation.

Reference HPLC methods for similar compounds can be found in the literature. [6][7][8]

To identify the chemical nature of any impurities or degradation products, HPLC coupled with mass spectrometry is a powerful tool.

Procedure:

  • Utilize the HPLC method described in Protocol 1.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

  • Based on the molecular weights and fragmentation patterns, propose structures for the degradation products. As mentioned, likely degradation products include p-bromophenol (m/z ~172/174) and 2-(hydroxymethyl)benzoic acid (m/z ~152).

Potential Degradation Pathways

Understanding the chemical reactions that can lead to the degradation of O-(p-Bromophenoxymethyl)benzoic acid is key to its prevention.

Hydrolytic Degradation

cluster_0 Hydrolysis A O-(p-Bromophenoxymethyl)benzoic acid B p-Bromophenol A->B + H2O (acid/base catalysis) C 2-(Hydroxymethyl)benzoic acid A->C + H2O (acid/base catalysis)

Caption: Hydrolytic degradation pathway.

Oxidative Degradation

cluster_1 Oxidative Cleavage D O-(p-Bromophenoxymethyl)benzoic acid E Unstable Peroxide Intermediate D->E + O2 (light, heat) F p-Bromophenol E->F G Salicylaldehyde / Salicylic Acid E->G

Caption: Oxidative degradation pathway.[1]

References

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, 53(26), 10646-10654. [Link]

  • Kinnison, D. J., & Pecquet, A. N. (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 75(19), 6175-6182. [Link]

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. [Link]

  • Karunakaran, C., & Dhanalakshmi, R. (2011). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. ResearchGate. [Link]

  • Schäfer, A., & Fetzner, S. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(11), 4901-4907. [Link]

  • Mahoney, L. R., & Ingold, K. U. (1962). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 1(2), 114-118. [Link]

  • Mahoney, L. R., & Ingold, K. U. (1962). Oxidative Degradation of Polyphenyl Ethers. ACS Publications. [Link]

  • Lyu, Y., Chow, J. T. C., & Nah, T. (2023). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts, 25(2), 303-314. [Link]

  • Jorabchi, K., & da Silva, G. (2018). Atmospheric oxidation mechanism of OH-initiated reactions of diethyl ether – the fate of the 1-ethoxy ethoxy radical. RSC Publishing. [Link]

  • Saini, A., & Sharma, P. (2010). Photobiodegradation of halogenated aromatic pollutants. SCIRP. [Link]

  • Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • Al-Rimawi, F., & Kharoaf, M. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology, 40(1), e2025007. [Link]

  • Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Degradation mechanism of benzoic acid. ResearchGate. [Link]

  • How can benzoic acid be tested for purity?. Quora. [Link]

  • Elder, D. J., & Kelly, D. J. (1994). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]

  • Rogalinski, T., & Brunner, G. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Al-Mekhlafi, A. M., Al-Haj, N. Q., & Al-Shamiri, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • Quantitative analysis method of benzoic acid.
  • Singh, S., & Singh, P. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat. [Link]

  • Khan, I. A., & Khan, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • Singh, S., & Kumar, A. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]

  • Maldonado, M. I., & Pérez-Estrada, L. A. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]

  • esterification of benzoic acid to methyl benzoate. University of California, Irvine. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of o-(p-Bromophenoxymethyl)benzoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible, and mechanistically sound methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible, and mechanistically sound methodologies. The synthesis of o-(p-Bromophenoxymethyl)benzoic acid—typically achieved via the Williamson ether synthesis between p-bromophenol and 2-(bromomethyl)benzoic acid (or phthalide)—frequently suffers from the retention of halogenated impurities.

This guide provides field-proven troubleshooting strategies and self-validating protocols to isolate your target molecule with high chromatographic purity.

Part 1: Troubleshooting FAQs

Q1: What are the primary halogenated impurities contaminating my final product? A1: In this specific synthetic pathway, you are primarily battling two classes of halogenated impurities:

  • Unreacted p-Bromophenol: A phenolic halogenated impurity.

  • Unreacted 2-(Bromomethyl)benzoic acid (2-BMBA): An aliphatic halogenated carboxylic acid. Additionally, if your 2-BMBA precursor was synthesized via radical bromination of o-toluic acid, traces of 2-(dibromomethyl)benzoic acid may be present.

Q2: Why is my product still contaminated with p-bromophenol even after standard aqueous washing? A2: This is a classic pKa overlap error. Many researchers default to using strong bases like NaOH (pH ~13) for their aqueous extractions. However, the pKa of p-bromophenol is 9.17[1]. At pH 13, both your target carboxylic acid (pKa ~4.0) and the p-bromophenol are fully deprotonated and partition into the aqueous phase together. The Causality: To separate them, you must exploit the Δ pKa. By using a weak base like 5% NaHCO3​ , you buffer the aqueous layer at pH ~8.0. At this pH, the carboxylic acid is >99.9% ionized (water-soluble), while the p-bromophenol remains ~94% unionized (retained in the organic phase).

Q3: How do I remove unreacted 2-(bromomethyl)benzoic acid? Acid-base extraction isn't working. A3: Acid-base extraction fails here because both the product and 2-BMBA are carboxylic acids with nearly identical pKa values (~4.0); they will co-extract. The Causality: You must pivot from chemical separation to physical separation (thermodynamic solubility). Your target product contains a bulky, highly lipophilic diaryl ether core and a heavy bromine atom, making it highly crystalline but poorly soluble in cold, polar solvents. 2-BMBA is significantly smaller and more polar. A solvent-antisolvent recrystallization using an Ethanol/Water matrix will selectively precipitate the target product while keeping the 2-BMBA dissolved in the mother liquor[2].

Part 2: Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of your mixture is the foundation of any logical purification strategy.

CompoundRolepKaLogP (Est.)Solubility Profile
o-(p-Bromophenoxymethyl)benzoic acid Target Product~4.0~4.5Soluble in EtOAc, Hot EtOH. Insoluble in Water.
p-Bromophenol Reactant / Impurity9.172.59Soluble in EtOAc. Soluble in strong base (NaOH).
2-(Bromomethyl)benzoic acid Reactant / Impurity~4.02.1Soluble in EtOAc, EtOH, warm Water.

Part 3: Step-by-Step Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: Complete removal of p-bromophenol.

Extraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 5% NaHCO3 Strict pH Control: 7.5 - 8.0 Dissolve->Extract OrgPhase Organic Phase (p-Bromophenol) Extract->OrgPhase pKa 9.17 > pH 8.0 AqPhase Aqueous Phase (Product & 2-BMBA salts) Extract->AqPhase pKa ~4.0 < pH 8.0 Acidify Acidify with 1M HCl to pH 2.0 AqPhase->Acidify Precipitate Filter Precipitate (Enriched Product) Acidify->Precipitate Reprotonation

Fig 1: pH-controlled liquid-liquid extraction workflow for separating phenolic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Selective Deprotonation: Transfer to a separatory funnel and add an equal volume of 5% aqueous NaHCO3​ .

  • In-Process Control (IPC) 1 - pH Validation: After vigorous shaking and venting, test the pH of the aqueous layer. It must read between 7.5 and 8.0. If it exceeds 8.5, back-extract the aqueous layer with a mild citric acid buffer to prevent p-bromophenol carryover.

  • Phase Separation: Separate the layers. The target product is now in the aqueous layer as a sodium salt.

  • IPC 2 - TLC Validation (Self-Validating Step): Spot the organic layer on a silica TLC plate (Hexane:EtOAc 4:1). A strong UV-active spot at Rf ~0.6 confirms p-bromophenol has been successfully partitioned away.

  • Reprotonation: Cool the aqueous layer in an ice bath to 5°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. The product will crash out as a thick white precipitate.

  • Isolation: Isolate the enriched product via vacuum filtration and wash with cold distilled water.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Removal of 2-(bromomethyl)benzoic acid and final polishing.

Recrystallization Crude Enriched Product Dissolve Dissolve in Hot EtOH (78°C) Crude->Dissolve AddWater Add Water (Antisolvent) Dissolve->AddWater Cool Cool to 4°C AddWater->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Product Filter->Pure

Fig 2: Solvent-antisolvent recrystallization for the removal of aliphatic halogenated impurities.

Methodology:

  • Primary Dissolution: Place the enriched product in a round-bottom flask. Add absolute Ethanol (EtOH) and heat to reflux (78°C) until the solid is completely dissolved[2]. Use the minimum amount of solvent necessary.

  • Antisolvent Addition: While maintaining heating and vigorous stirring, add distilled water (the antisolvent) dropwise.

  • IPC 3 - Turbidity Point: Stop adding water the exact moment the solution becomes faintly turbid (cloudy) and does not clear up upon further stirring. This is the saturation point. Add 2-3 drops of hot EtOH to just clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding the smaller 2-BMBA molecules into the mother liquor.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

  • Filtration & Wash: Filter the purified crystals under vacuum. Wash the filter cake with a pre-chilled (4°C) mixture of EtOH/Water (1:2 ratio) to wash away mother liquor without dissolving the product. Dry under high vacuum.

Part 4: References

  • PubChem. 4-Bromophenol (CID 7808). National Center for Biotechnology Information. Verified pKa and physicochemical properties. URL:[Link]

  • Bloom, B. M., & Tretter, J. R. (1969). Novel dibenzoxepines (US Patent No. 3,420,851A). U.S. Patent and Trademark Office. Details the synthesis, extraction, and ethanol/water recrystallization mechanics of o-phenoxymethyl benzoic acid derivatives. URL:

  • Evans pKa Table. Bordwell pKa Table (Acidity in DMSO and Water). Harvard University, Department of Chemistry and Chemical Biology. Reference for standard benzoic acid pKa values. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in o-(p-Bromophenoxymethyl)benzoic Acid Reactions

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to functionalize o-(p-bromophenoxymethyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to functionalize o-(p-bromophenoxymethyl)benzoic acid . The bulky p-bromophenoxymethyl group at the ortho position creates a severe steric shield around the carboxylic acid moiety. This physical barrier restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, leading to sluggish reaction rates, incomplete conversions, and a high prevalence of side reactions.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to successfully overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard EDC/NHS and DCC coupling reactions are failing, yielding mostly unreacted starting material and a new byproduct. What is happening? A1: The steric bulk of the ortho-substituent severely retards the rate of nucleophilic attack by the amine or alcohol on the activated O-acylisourea intermediate. Because the desired intermolecular attack is slow, the unstable O-acylisourea undergoes a rapid intramolecular rearrangement to form an inactive, dead-end N-acylurea byproduct . To overcome this, you must abandon standard carbodiimides and use reagents that form smaller, more reactive, or more stable intermediates.

Q2: Which coupling reagents are most effective for amidating o-(p-Bromophenoxymethyl)benzoic acid? A2: For moderate-to-severe hindrance, uronium/aminium salts like HATU or COMU are superior . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt ring provides neighboring-group participation, accelerating the aminolysis via a hydrogen-bonded cyclic transition state. If HATU fails, the "nuclear option" is to convert the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF. The chloride ion is a much smaller leaving group than an HOAt ester, significantly reducing the steric penalty during nucleophilic attack.

Q3: I need to synthesize an ester using a bulky alcohol. How can I improve the yield? A3: Standard Steglich esterification (DCC/DMAP) often fails here because the bulky alcohol cannot access the acylpyridinium intermediate efficiently . Instead, employ the Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride. The extreme steric hindrance of the 2,4,6-trichlorophenyl ring forces the nucleophile to selectively attack the carbonyl of your o-(p-bromophenoxymethyl)benzoic acid, rather than the reagent's carbonyl.

Q4: Can this molecule be used in metal-catalyzed cross-coupling reactions? A4: Yes, but ortho-substituted benzoic acids are highly susceptible to Pd-catalyzed protodecarboxylation under standard coupling conditions . To favor the desired cross-coupling (e.g., ortho-arylation or decarboxylative cross-coupling) over protodecarboxylation, use a rigorously optimized Pd/Ag catalytic system with specific carbonate bases (like K₂CO₃) and lower temperatures (120 °C) to stabilize the metal-carboxylate intermediate .

Part 2: Self-Validating Experimental Protocols

Protocol A: Acyl Chloride Generation & Amidation (Maximum Activation)

Causality Insight: This protocol bypasses bulky active esters entirely. By forming the acyl chloride, we minimize the steric footprint at the electrophilic center, allowing even bulky secondary amines to attack successfully.

  • Preparation: Dissolve 1.0 eq of o-(p-bromophenoxymethyl)benzoic acid in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

  • Catalyst Addition: Add 3 drops of anhydrous DMF. (Note: DMF acts as a nucleophilic catalyst, forming the highly electrophilic Vilsmeier-Haack reagent with oxalyl chloride).

  • Activation: Dropwise add 1.5 eq of Oxalyl Chloride at 0 °C. Stir for 2 hours at room temperature.

  • Self-Validation Step (Crucial): Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol containing 1% Et₃N. Analyze by LC-MS. You should observe >95% conversion to the methyl ester. If the free acid mass is still dominant, activation is incomplete; add 0.5 eq more oxalyl chloride and stir for another hour.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not purify.

  • Coupling: Redissolve in anhydrous THF. Add 2.0 eq of the target amine and 3.0 eq of DIPEA at 0 °C. Stir overnight at room temperature.

Protocol B: HATU-Mediated Coupling (Mild Conditions)

Causality Insight: HATU is utilized when the target amine contains sensitive functional groups that cannot tolerate the harsh conditions of acyl chlorides.

  • Pre-activation: Dissolve 1.0 eq of the hindered acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 eq of DIPEA. Self-Validation Step: The solution should immediately turn a distinct yellow/orange color. This visual cue confirms the formation of the active uronium species and the deprotonated HOAt anion.

  • Nucleophile Addition: After 5 minutes of pre-activation, add 1.2 eq of the amine.

  • Monitoring: Monitor by TLC/LC-MS. If the reaction stalls at 50% conversion after 4 hours, gently heat to 40 °C. Avoid higher temperatures to prevent epimerization (if chiral centers are present elsewhere in your synthesis).

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the expected performance of various activation strategies when applied specifically to o-(p-bromophenoxymethyl)benzoic acid.

Activation StrategyReagent(s)Intermediate FormedSteric FootprintExpected YieldPrimary Side Reaction
Standard Carbodiimide EDC·HCl or DCCO-AcylisoureaLarge< 20%N-Acylurea (Dead end)
Standard Active Ester EDC + NHSNHS EsterModerate30 - 40%Hydrolysis
Advanced Uronium HATU + DIPEAHOAt EsterModerate70 - 85%Guanidinylation of amine
Mixed Anhydride Yamaguchi ReagentMixed AnhydrideVery Large (Directing)80 - 90%Attack on wrong carbonyl
Acyl Chloride Oxalyl Cl + DMFAcyl ChlorideSmallest > 90% Hydrolysis (Moisture sensitive)

Part 4: Visual Workflows

DecisionMatrix Start o-(p-Bromophenoxymethyl) benzoic acid CheckNuc Is the nucleophile sterically hindered? Start->CheckNuc PathA Primary Amine / Unobstructed Alcohol CheckNuc->PathA No PathB Secondary Amine / Bulky Alcohol CheckNuc->PathB Yes ActionA Use HATU / DIPEA (Protocol B) PathA->ActionA ActionB Use Oxalyl Chloride (Protocol A) PathB->ActionB Amidation ActionC Yamaguchi Esterification PathB->ActionC Esterification Product Desired Product Isolated ActionA->Product ActionB->Product ActionC->Product

Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile hindrance.

Mechanism Acid Hindered Carboxylic Acid Carbodiimide DCC / EDC Acid->Carbodiimide HATU HATU / DIPEA Acid->HATU OAI O-Acylisourea (Unstable) Carbodiimide->OAI OAt HOAt Active Ester (Stable, Highly Reactive) HATU->OAt NAU N-Acylurea (Dead End Byproduct) OAI->NAU Fast Rearrangement (Steric Block) Product Coupled Product OAI->Product Slow Amine Attack OAt->Product Fast Amine Attack (H-Bond Assisted)

Caption: Mechanistic pathway comparing standard carbodiimide failure vs. successful HATU activation.

References

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Neises, B.; Steglich, W. Organic Syntheses. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Organic Letters, ACS Publications.[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC, National Institutes of Health.[Link]

Troubleshooting

Technical Support Center: Optimizing pH for the Extraction of o-(p-Bromophenoxymethyl)benzoic Acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with o-(p-Bromophenoxymethyl)benzoic acid. It addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with o-(p-Bromophenoxymethyl)benzoic acid. It addresses common challenges and questions related to optimizing pH for its efficient extraction, grounding all recommendations in established chemical principles.

Core Principle: The Role of pH in Acid-Base Extraction

The extraction of o-(p-Bromophenoxymethyl)benzoic acid relies on the principles of acid-base chemistry. The compound possesses a carboxylic acid functional group, which can exist in two forms depending on the pH of the surrounding aqueous environment:

  • Protonated (Neutral) Form (R-COOH): At acidic pH (low pH), the carboxylic acid group is protonated. In this form, the molecule is uncharged, less polar, and therefore has low solubility in water but high solubility in common organic solvents like diethyl ether, ethyl acetate, or dichloromethane.

  • Deprotonated (Anionic) Form (R-COO⁻): At basic pH (high pH), the carboxylic acid group loses its proton to become a negatively charged carboxylate salt. This salt is an ionic compound, making it highly soluble in water and largely insoluble in non-polar organic solvents.

By precisely controlling the pH of the aqueous phase during a liquid-liquid extraction, we can manipulate the compound's solubility to move it from an organic solvent into an aqueous solution, and vice-versa, thereby separating it from neutral or basic impurities.

Physicochemical Data for Extraction Design
PropertyValue (Estimated/Reference)Rationale & Significance for Extraction
pKa ~4.0 - 4.2The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the bromo- and phenoxy- groups may slightly lower this value. This is the critical pH at which the compound is 50% protonated and 50% deprotonated. Extraction efficiency is maximized by adjusting the pH to be at least 2 units away from the pKa.
Solubility (Neutral Form) Low in water; Soluble in organic solvents (ether, ethanol, etc.).The large nonpolar structure (benzene rings) dominates, making the neutral acid organosoluble. This allows it to be initially dissolved in an organic solvent with impurities.
Solubility (Salt Form) High in water; Low in non-polar organic solvents.As the sodium or potassium salt, the compound becomes ionic and preferentially dissolves in the aqueous phase, leaving neutral impurities behind in the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH to extract o-(p-Bromophenoxymethyl)benzoic acid from an organic solvent into an aqueous solution?

To efficiently transfer the acid from the organic phase to the aqueous phase, you must convert it into its water-soluble salt form.

Answer: The pH of the aqueous solution should be at least 2 units above the pKa of the acid. A pH of 6.5 to 8.5 is often sufficient if using a weak base like sodium bicarbonate, while a pH of 10 or higher is effective when using a stronger base like sodium hydroxide. A general rule is to aim for pH > pKa + 2 to ensure >99% conversion to the water-soluble carboxylate form.

Q2: Which basic solution should I use for the extraction: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)?

The choice of base depends on the overall chemical context, specifically the presence of other acidic functional groups.

Answer:

  • Use Sodium Bicarbonate (a weak base, pH ~8.4 in saturated solution) for selectivity. Carboxylic acids are acidic enough to react with NaHCO₃. However, phenols are generally not. If your crude mixture contains phenolic impurities, using bicarbonate will selectively extract your target carboxylic acid, leaving the phenols in the organic layer.

  • Use Sodium Hydroxide (a strong base, pH >12) for a less acidic compound or for maximum extraction power. If your compound is a very weak acid or if you need to ensure complete deprotonation, NaOH is more effective. However, be cautious as a strong base can hydrolyze esters or other sensitive functional groups if present in the mixture.

Q3: After extracting my compound into the basic aqueous phase, how do I recover it?

To recover your compound, you must convert it back to its neutral, water-insoluble form.

Answer: Add a strong acid, such as 2M or 6M hydrochloric acid (HCl), dropwise to the aqueous extract while stirring. This will protonate the carboxylate salt (R-COO⁻Na⁺) back to the neutral carboxylic acid (R-COOH). As the pH drops significantly below the pKa (aim for pH < 2 ), the neutral compound will become insoluble and precipitate out of the solution. The solid can then be collected by vacuum filtration.

Troubleshooting Guide
Q1: My yield is very low after the extraction and recovery steps. What went wrong?

Low yield can result from several factors related to pH control and handling.

Answer:

  • Incomplete Extraction: The pH of your basic wash may not have been high enough to fully deprotonate the acid. Before separating the layers, test the aqueous phase with pH paper to ensure it is sufficiently basic (pH > 8).

  • Incomplete Precipitation: You may not have added enough acid to fully re-protonate the carboxylate salt. After adding acid, check the pH of the solution to ensure it is strongly acidic (pH < 2). If not, add more acid.

  • Insufficient Mixing: During the extraction, the separatory funnel must be shaken vigorously to maximize the surface area between the two immiscible liquids, allowing for efficient transfer of the solute.

  • Compound Lost in "Back-Extraction": If you acidified the aqueous layer but the solid did not precipitate (perhaps due to some solubility or formation of fine crystals), you may need to perform a "back-extraction." Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate). Your protonated, organosoluble compound will move back into the organic phase, which can then be dried and evaporated to recover the product.

Q2: A thick, stable emulsion formed between the organic and aqueous layers. How can I resolve this?

Emulsions are a common problem, especially when solutions are shaken too aggressively or when surfactants are present.

Answer:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.

  • Add Brine: Add a small amount of a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Q3: I've acidified the aqueous layer, but my product hasn't precipitated. What should I do?

This indicates that either the compound was not successfully extracted into the aqueous phase or it has some residual solubility even in its neutral form.

Answer:

  • Confirm Extraction: First, ensure the compound was extracted. Take a small sample of the organic layer from the initial extraction, evaporate the solvent, and analyze the residue (e.g., by TLC or NMR) to see if your product is still there. If it is, the initial basic extraction was ineffective.

  • Induce Crystallization: If the compound is in the acidified aqueous layer but won't precipitate, try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.

  • Perform a Back-Extraction: As mentioned in the low-yield troubleshooting tip, extract the acidified aqueous solution (pH < 2) with a suitable organic solvent (e.g., ethyl acetate, 3 portions). The neutral product will move into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your pure compound.

Experimental Protocols
Protocol 1: Standard Acid-Base Extraction and Recovery

This protocol assumes the crude product, containing o-(p-Bromophenoxymethyl)benzoic acid and neutral impurities, is dissolved in an organic solvent.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction (steps 2-4) on the organic layer with a fresh portion of NaHCO₃ solution to ensure all the acid is extracted. Combine the aqueous extracts.

  • Recovery by Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is strongly acidic (test with pH paper, pH < 2). A white precipitate of the pure acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Allow the product to air-dry or place it in a desiccator under vacuum to obtain the final, purified o-(p-Bromophenoxymethyl)benzoic acid.

Protocol 2: Workflow for pH Optimization

This workflow helps determine the optimal pH range for extraction empirically.

  • Prepare Stock Solution: Prepare a stock solution of your crude product in a chosen organic solvent (e.g., 10 mg/mL in ethyl acetate).

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 6, 7, 8, 9, 10, 11, 12).

  • Test Extractions: In a series of small vials, add 1 mL of the organic stock solution and 1 mL of one of the aqueous buffers.

  • Equilibrate: Cap each vial and vortex for 2 minutes to ensure thorough mixing and equilibration. Centrifuge briefly to separate the layers.

  • Analysis: Carefully remove a known volume (e.g., 0.5 mL) from each organic layer. Analyze the concentration of the target acid remaining in the organic phase using a suitable technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Determine Optimum pH: The pH at which the concentration of the acid in the organic layer is lowest corresponds to the most efficient extraction into the aqueous phase. Plot the remaining concentration in the organic phase versus the pH of the aqueous buffer to visualize the optimal range.

Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the extraction.

G start Start: Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 5% NaHCO3) start->add_base shake Shake & Separate Layers add_base->shake organic_layer Organic Layer: Neutral Impurities shake->organic_layer Contains neutral impurities aqueous_layer Aqueous Layer: Deprotonated Acid Salt (R-COO- Na+) shake->aqueous_layer Contains desired product check_pH_basic Check Aqueous pH > 8? aqueous_layer->check_pH_basic check_pH_basic->add_base No, add more base acidify Acidify Aqueous Layer (e.g., 6M HCl) check_pH_basic->acidify Yes check_pH_acidic Check pH < 2? acidify->check_pH_acidic check_pH_acidic->acidify No, add more acid precipitate Precipitation Occurs? check_pH_acidic->precipitate Yes filter Filter & Dry Solid precipitate->filter Yes back_extract Perform Back-Extraction into Fresh Organic Solvent precipitate->back_extract No finish End: Pure Product filter->finish evaporate Dry & Evaporate Solvent back_extract->evaporate evaporate->finish

Caption: Workflow for the pH-mediated extraction and recovery of the target acid.

References
  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • CHEM 331L, University of Southern Maine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Kolehmainen, E., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2006, December 10). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • PubMed. (2020, September 15).

Reference Data & Comparative Studies

Validation

Comparative Efficacy of o-(p-Bromophenoxymethyl)benzoic Acid as a Stimuli-Responsive Leaving Group

Executive Summary In advanced organic synthesis, traceless solid-phase peptide synthesis (SPPS), and prodrug development, the ideal leaving group must balance two contradictory properties: absolute stability during multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, traceless solid-phase peptide synthesis (SPPS), and prodrug development, the ideal leaving group must balance two contradictory properties: absolute stability during multi-step synthesis and rapid, quantitative expulsion when required. o-(p-Bromophenoxymethyl)benzoic acid (BPB) represents a highly sophisticated "safety-catch" leaving group that elegantly solves this paradox. Unlike classical static leaving groups (e.g., tosylates or standard benzoates), BPB is stimuli-responsive. This guide objectively compares the leaving group efficacy of BPB against standard alternatives, detailing the mechanistic causality behind its performance and providing robust experimental protocols for its implementation.

Mechanistic Causality: The Safety-Catch Principle

The efficacy of BPB is rooted in its bifunctional, stimuli-responsive design. In its basal state, the target payload (e.g., a drug or peptide) is conjugated to the benzoate moiety. The ortho-position is occupied by a p-bromophenoxymethyl ether. Because this ether masks the nucleophilic hydroxyl group, the benzoate acts as a remarkably poor leaving group, providing excellent stability against nucleophilic attack, basic hydrolysis, and harsh reaction conditions[1].

The "catch" is released via a specific trigger—typically a palladium-catalyzed cleavage or reductive cleavage of the p-bromophenyl ether. The p-bromo substituent is critical; it provides a highly specific handle for Pd(0) oxidative addition, facilitating the expulsion of the phenoxide and revealing a transient o-(hydroxymethyl)benzoate intermediate[2].

Once unmasked, the proximity of the primary hydroxyl group to the ester carbonyl induces a rapid intramolecular acyl substitution. This lactonization forms a thermodynamically stable five-membered phthalide (isobenzofuran-1(3H)-one) ring, forcefully expelling the payload[3]. The entropic advantage of this intramolecular attack increases the effective leaving group efficacy by several orders of magnitude compared to standard intermolecular hydrolysis[4].

Comparative Performance Analysis

To objectively evaluate BPB, we must compare its basal and activated states against standard static leaving groups and other reactive intermediates.

Table 1: Quantitative Comparison of Leaving Group Efficacies
Leaving Group / Linker SystemBasal Efficacy ( krel​ )Activated Efficacy ( krel​ )Trigger ConditionPrimary Application
Standard Benzoate <10−3 N/A (Static)Harsh SaponificationGeneral Protection
Tosylate (OTs) 104 N/A (Static)Spontaneous SN​2 / E2 Reactions
o-(Hydroxymethyl)benzoate N/A (Unstable) >105 Spontaneous LactonizationReactive Intermediate
BPB (Safety-Catch) <10−3 >105 Pd(0) Catalysis / ReductionTraceless SPPS / Prodrugs

Data Synthesis & Causality: While Tosylate is a universally excellent static leaving group, it cannot be retained through complex synthetic sequences without premature cleavage. Standard benzoates are highly stable but require harsh saponification conditions that can degrade sensitive payloads. BPB combines the basal stability of a standard benzoate with an activated efficacy that surpasses tosylates. This extreme shift in leaving group ability is driven entirely by the thermodynamic sink of phthalide formation[1].

Experimental Protocol: Self-Validating Cleavage Assay

To validate the leaving group efficacy of BPB, the following protocol establishes a self-validating kinetic assay using HPLC monitoring. This workflow proves both the basal stability and the activated lactonization mechanism.

Materials: BPB-Payload ester (e.g., BPB-conjugated fluorophore for UV tracking), Pd(PPh3)4, morpholine (as a scavenger), anhydrous THF.

Step 1: Basal Stability Control

  • Dissolve 0.1 mmol of the BPB-Payload ester in 5 mL of anhydrous THF.

  • Stir at 25°C for 24 hours under an inert atmosphere.

  • Causality & Validation: Aliquots analyzed via HPLC must show 0% payload release. This confirms the "safety-catch" is fully engaged and the leaving group efficacy is negligible in the absence of the specific trigger.

Step 2: Trigger Activation

  • To the reaction mixture, add 5 mol% Pd(PPh3)4 and 0.2 mmol morpholine under an argon atmosphere.

  • Elevate the temperature to 40°C to initiate the cross-coupling/cleavage of the p-bromophenyl ether.

  • Causality & Validation: The Pd(0) catalyst specifically targets the C-Br bond, initiating a cascade that unmasks the o-hydroxyl group. Morpholine acts as a scavenger for the resulting p-bromophenol derivative, preventing side reactions.

Step 3: Kinetic Monitoring of Lactonization

  • Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes.

  • Quench with cold acetonitrile and analyze via RP-HPLC (254 nm).

  • Causality & Validation: The transient appearance and rapid disappearance of the intermediate o-(hydroxymethyl)benzoate, coupled with the stoichiometric appearance of the phthalide byproduct, validates that the payload expulsion is driven exclusively by intramolecular lactonization rather than background intermolecular hydrolysis.

Mandatory Visualization

G Node1 BPB-Payload (Basal State: Stable) Node2 Pd(0) Trigger Ether Cleavage Node1->Node2 Node3 o-Hydroxymethylbenzoate (Reactive Intermediate) Node2->Node3 Node4 Intramolecular Lactonization Node3->Node4 Node5 Phthalide Byproduct + Free Payload Node4->Node5 Expulsion k_rel > 10^5

Stimuli-responsive activation of BPB leading to intramolecular lactonization and payload release.

Sources

Safety & Regulatory Compliance

Safety

o-(p-Bromophenoxymethyl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates not just as a regulatory requirement, but as a core component of laboratory safety and environmental stewardship. o-(p-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates not just as a regulatory requirement, but as a core component of laboratory safety and environmental stewardship. o-(p-Bromophenoxymethyl)benzoic acid is a halogenated aromatic compound featuring both a covalently bonded bromine atom and a carboxylic acid moiety.

Due to the presence of the halogen (bromine), this compound and any solutions containing it must be strictly classified and managed as Halogenated Organic Waste [1]. Improper disposal—such as mixing it with non-halogenated waste or aqueous streams—can lead to dangerous chemical incompatibilities, toxic gas generation during incineration, and exponential increases in hazardous waste management costs[2].

Below is the comprehensive, self-validating operational guide for the proper segregation, containerization, and disposal of o-(p-Bromophenoxymethyl)benzoic acid.

The Mechanistic Rationale for Halogenated Segregation

In experimental workflows, it is critical to understand why we segregate chemicals, rather than just following a chart.

  • Thermodynamic & Byproduct Factors: When halogenated compounds are destroyed via incineration, the combustion process generates highly corrosive and toxic acidic gases, such as hydrogen bromide (HBr)[3]. To safely neutralize these byproducts, environmental facilities must utilize specialized rotary kiln or liquid injection incineration coupled with high-efficiency caustic scrubbing [3].

  • The "One Drop" Contamination Rule: If you dissolve o-(p-Bromophenoxymethyl)benzoic acid in a non-halogenated solvent (e.g., ethanol or acetone) and dispose of it in a non-halogenated waste carboy, the entire carboy is instantly reclassified as halogenated waste[2]. This needlessly increases disposal costs, as halogenated waste is significantly more expensive to treat[2].

Waste Segregation & Disposal Pathway

The following logic tree dictates the operational flow for disposing of this compound in various physical states.

WasteSegregation Start Waste Generated: o-(p-Bromophenoxymethyl)benzoic acid StateCheck Physical State of Waste? Start->StateCheck SolidWaste Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution Waste (Dissolved in Solvent) StateCheck->LiquidWaste Liquid SolidContainer Collect in Solid Halogenated Waste Container SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventCheck->NonHaloSolvent Non-Halogenated HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Halogenated Rule CRITICAL RULE: Any mixture containing a halogen becomes Halogenated Waste NonHaloSolvent->Rule LiquidContainer Collect in Liquid Halogenated Organic Carboy HaloSolvent->LiquidContainer Rule->LiquidContainer Incineration Rotary Kiln Incineration with Caustic Scrubbing SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Decision matrix for the segregation and disposal of halogenated organic chemical waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Pure Solid or Contaminated Consumables
  • Preparation: Don standard PPE (nitrile gloves, safety goggles, and a fully-buttoned lab coat)[4]. Ensure work is conducted inside a certified chemical fume hood to avoid inhalation of fine powders.

  • Collection: Sweep pure solid waste or collect contaminated consumables (weigh boats, pipette tips, filter paper) into a sealable, compatible container (e.g., a heavy-duty polyethylene bag or rigid poly drum)[5].

  • Labeling: Immediately affix a label reading "HAZARDOUS WASTE" [5]. List the full chemical name—o-(p-Bromophenoxymethyl)benzoic acid—in English. Do not use chemical structures, acronyms, or trade names[5].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizers or strong bases[4].

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Filtrates)
  • Segregation: Verify the solvent used. Regardless of whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol), the presence of the brominated solute dictates that the entire mixture must go into the Halogenated Organic Waste carboy (often designated with a green label by EHS departments)[1][6].

  • Transfer: Use a designated ECO Funnel to transfer the liquid into the carboy.

  • Headspace Management (Critical): Never overfill the waste container. Leave at least 10-20% headspace at the top of the carboy to allow for vapor expansion and minimize the risk of pressure-induced rupture[5].

  • Sealing: The lid or funnel must be fully closed and latched immediately after the addition of the waste[5][6]. Evaporation is strictly prohibited as a method of disposal[4].

Protocol C: Emergency Spill Response
  • Small Solid Spill: Moisten the powder slightly with a non-reactive solvent to prevent aerosolization, then wipe up with inert absorbent pads. Place all cleanup materials into the solid halogenated waste container[4].

  • Small Liquid Spill: Apply inert dry absorbent material (e.g., vermiculite or specialized spill pads) over the liquid. Once absorbed, collect the material into a resealable bag, label it as hazardous waste, and submit it for EHS pickup[4].

Quantitative Logistics & Treatment Parameters

To facilitate rapid decision-making for your EHS and logistics teams, all quantitative and categorical data regarding the downstream treatment of this compound are summarized below.

Waste Stream ConfigurationPhysical StateRegulatory ClassificationPrimary EPA Treatment TechnologyIncompatible Materials
Pure Compound (Powder) SolidHalogenated OrganicRotary Kiln Incineration with Caustic Scrubbing (~4,000 Btu/lb capacity)[3]Strong Oxidizers, Strong Bases
Dissolved in DCM / Chloroform LiquidHalogenated Solvent WasteLiquid Injection Incineration / Caustic Scrubbing[3]Alkali Metals, Reactive Metals
Dissolved in Methanol / Ethanol LiquidHalogenated Solvent WasteLiquid Injection Incineration / Waste Blending[3]Strong Oxidizers
Contaminated PPE / Silica Gel SolidHazardous Solid WasteRotary Kiln Incineration[3]N/A

References

  • HAZARDOUS WASTE SEGREGATION Source: Bucknell University Environmental Health & Safety URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management & Accumulation Source: Princeton University Office of Environmental Health and Safety URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

  • Standard Operating Procedure: Halogenated Solvents Source: Washington State University (WSU) Environmental Health & Safety URL:[Link]

Sources

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